molecular formula C46H65N11O12 B10789596 [Des-Arg9]-Bradykinin acetate

[Des-Arg9]-Bradykinin acetate

Numéro de catalogue: B10789596
Poids moléculaire: 964.1 g/mol
Clé InChI: FLNJLMIOGWOIQM-NHJGMUSQSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Identification and Nomenclature of [Des-Arg9]-Bradykinin

[Des-Arg9]-Bradykinin is recognized for its specific chemical structure and its targeted action on a particular class of receptors within the KKS.

Oligopeptide Structure and Relationship to Bradykinin (B550075)

[Des-Arg9]-Bradykinin is an octapeptide, meaning it is composed of a chain of eight amino acids. nih.govmedkoo.com Its structure is directly derived from the nonapeptide (a nine-amino-acid peptide) Bradykinin through the enzymatic removal of the C-terminal arginine residue. nih.gov The amino acid sequence of [Des-Arg9]-Bradykinin is Arg-Pro-Pro-Gly-Phe-Ser-Pro-Phe. nih.gov This structural modification is critical as it fundamentally alters the peptide's receptor binding profile and subsequent biological activity.

Table 1: Structural Comparison of Bradykinin and [Des-Arg9]-Bradykinin

Feature Bradykinin [Des-Arg9]-Bradykinin
Number of Amino Acids 9 8
Amino Acid Sequence Arg-Pro-Pro-Gly-Phe-Ser-Pro-Phe-Arg Arg-Pro-Pro-Gly-Phe-Ser-Pro-Phe
C-Terminal Amino Acid Arginine (Arg) Phenylalanine (Phe)
Molecular Formula C50H73N15O11 wikipedia.org C44H61N11O10 nih.gov

| Molecular Weight | ~1060 g/mol | ~904 g/mol nih.gov |

Role as a Bradykinin B1 Receptor Agonist

[Des-Arg9]-Bradykinin functions as a potent and selective agonist for the Bradykinin B1 receptor. rndsystems.comtocris.compeptide.com This selectivity means that it preferentially binds to and activates B1 receptors over B2 receptors. rndsystems.commedchemexpress.comchemsrc.com The activation of B1 receptors by [Des-Arg9]-Bradykinin can trigger various cellular responses, and the expression of these receptors is often upregulated in response to tissue injury and inflammation. ahajournals.org Research has shown that [Des-Arg9]-Bradykinin can induce effects such as vasodilation and has been studied for its hypotensive properties. rndsystems.comresearchgate.net

Overview of the Kallikrein-Kinin System (KKS)

The Kallikrein-Kinin System is a crucial signaling cascade that generates vasoactive peptides known as kinins. jst.go.jpmdpi.com This system is integral to numerous physiological processes and its dysregulation is implicated in various diseases. nih.gov

Kininogen Precursors and Kinin Formation

Kinins are not stored in an active form but are produced through the enzymatic cleavage of precursor proteins called kininogens. jst.go.jpwikipedia.org There are two main types of kininogens: high-molecular-weight kininogen (HMWK) and low-molecular-weight kininogen (LMWK). wikipedia.org Enzymes known as kallikreins act on these kininogens to release kinins. mdpi.com Plasma kallikrein primarily cleaves HMWK to produce Bradykinin. nih.govwikipedia.org Tissue kallikrein, on the other hand, acts on both LMWK and HMWK to generate Kallidin (B13266) (Lys-Bradykinin). mdpi.comencyclopedia.pub Bradykinin can then be further metabolized by carboxypeptidases (kininase I) to form [Des-Arg9]-Bradykinin. nih.govphysiology.org Other enzymes, such as elastase and tryptase, can also cleave kininogens, particularly at inflammatory sites. physiology.org

Table 2: Key Components of the Kallikrein-Kinin System

Component Function
Kininogens (HMWK, LMWK) Precursor proteins for kinins. wikipedia.org
Kallikreins (Plasma and Tissue) Enzymes that cleave kininogens to release kinins. mdpi.com
Bradykinin (BK) A primary kinin that mediates various physiological effects. nih.govnih.gov
[Des-Arg9]-Bradykinin A metabolite of Bradykinin that acts on B1 receptors. nih.gov

| Kininases (e.g., ACE, Carboxypeptidases) | Enzymes that degrade kinins. nih.gov |

Distinct Roles of Bradykinin (BK) and [Des-Arg9]-Bradykinin (des-Arg9-BK) in KKS Signaling

Bradykinin and [Des-Arg9]-Bradykinin exert their effects by binding to different G-protein-coupled receptors. Bradykinin primarily acts on the B2 receptor, which is constitutively expressed in many tissues and mediates the majority of the immediate physiological responses to kinins, such as vasodilation and smooth muscle contraction. nih.govfrontiersin.org

In contrast, [Des-Arg9]-Bradykinin is the primary ligand for the B1 receptor. medchemexpress.comglpbio.com The expression of B1 receptors is typically low in healthy tissues but is significantly upregulated by inflammatory cytokines and tissue injury. ahajournals.org This inducible nature of the B1 receptor suggests that the [Des-Arg9]-Bradykinin signaling pathway plays a more prominent role in chronic inflammatory conditions and tissue repair processes. ahajournals.org While both peptides can cause vasodilation, the context and receptor through which they act define their distinct physiological roles. researchgate.net For instance, in human urinary bladder smooth muscle, BK-induced contractions are mediated by B2 receptors, with little involvement from B1 receptors. frontiersin.org The half-life of [Des-Arg9]-Bradykinin in human serum has been observed to be significantly longer than that of Bradykinin. unimi.itnih.gov

Biosynthesis, Metabolism, and Stability of [Des-Arg9]-Bradykinin

[Des-Arg9]-Bradykinin, a key active metabolite of Bradykinin (BK), plays a significant role in various physiological and pathological processes. medchemexpress.com Its formation and subsequent degradation are tightly regulated by a series of enzymatic reactions, ensuring a controlled biological response. This article delves into the intricate pathways of [Des-Arg9]-Bradykinin's biosynthesis, metabolism, and inherent stability.

Propriétés

IUPAC Name

acetic acid;(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-1-[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H61N11O10.C2H4O2/c45-29(15-7-19-48-44(46)47)40(61)55-22-10-18-35(55)42(63)54-21-8-16-33(54)38(59)49-25-36(57)50-30(23-27-11-3-1-4-12-27)37(58)52-32(26-56)41(62)53-20-9-17-34(53)39(60)51-31(43(64)65)24-28-13-5-2-6-14-28;1-2(3)4/h1-6,11-14,29-35,56H,7-10,15-26,45H2,(H,49,59)(H,50,57)(H,51,60)(H,52,58)(H,64,65)(H4,46,47,48);1H3,(H,3,4)/t29-,30-,31-,32-,33-,34-,35-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLNJLMIOGWOIQM-NHJGMUSQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)O.C1CC(N(C1)C(=O)C2CCCN2C(=O)C(CCCN=C(N)N)N)C(=O)NCC(=O)NC(CC3=CC=CC=C3)C(=O)NC(CO)C(=O)N4CCCC4C(=O)NC(CC5=CC=CC=C5)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O.C1C[C@H](N(C1)C(=O)[C@@H]2CCCN2C(=O)[C@H](CCCN=C(N)N)N)C(=O)NCC(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CO)C(=O)N4CCC[C@H]4C(=O)N[C@@H](CC5=CC=CC=C5)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C46H65N11O12
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

964.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biosynthesis, Metabolism, and Stability of Des Arg9 Bradykinin

Enzymatic Formation of [Des-Arg9]-Bradykinin

The generation of [Des-Arg9]-Bradykinin is a critical step in the kinin cascade, primarily mediated by the action of carboxypeptidases, collectively known as Kininase I. cdnsciencepub.comnih.gov These enzymes specifically target the C-terminal arginine residue of Bradykinin (B550075) and its analogue, Lys-Bradykinin (Kallidin).

Specificity of Kininase I (Carboxypeptidase N and M)

Kininase I activity is primarily attributed to two main enzymes: Carboxypeptidase N (CPN) and Carboxypeptidase M (CPM). nih.govnih.gov

Carboxypeptidase N (CPN) is a soluble plasma enzyme that plays a crucial role in regulating the levels of circulating kinins. nih.govnih.gov It efficiently cleaves the C-terminal arginine from Bradykinin to form [Des-Arg9]-Bradykinin. nih.gov The activity of CPN is considered a secondary pathway for kinin degradation in circulation compared to ACE; however, its role becomes more pronounced in the presence of ACE inhibitors. nih.gov CPN's specificity for C-terminal basic amino acids like arginine makes it a key enzyme in the generation of B1 receptor agonists. nih.gov

Carboxypeptidase M (CPM) is a membrane-bound enzyme that also exhibits specificity for C-terminal arginine residues. nih.gov Its localization on the cell surface allows for the efficient generation of [Des-Arg9]-Bradykinin in close proximity to the B1 receptor, thereby facilitating potent receptor signaling. nih.gov The interaction between CPM and the B1 receptor on cell membranes enhances the delivery of the newly formed agonist to its target. nih.gov

The following table summarizes the key enzymes involved in the formation of [Des-Arg9]-Bradykinin:

Enzyme FamilySpecific EnzymeLocationSubstrate(s)Product(s)
Kininase ICarboxypeptidase N (CPN)PlasmaBradykinin, Lys-Bradykinin[Des-Arg9]-Bradykinin, Lys-[Des-Arg9]-Bradykinin
Kininase ICarboxypeptidase M (CPM)Cell MembraneBradykinin, Lys-Bradykinin[Des-Arg9]-Bradykinin, Lys-[Des-Arg9]-Bradykinin

Enzymatic Degradation and Inactivation of [Des-Arg9]-Bradykinin

Once formed, [Des-Arg9]-Bradykinin is subject to further enzymatic degradation, which terminates its biological activity. This inactivation is carried out by several peptidases, with Angiotensin-Converting Enzyme (ACE) and Neutral Endopeptidase playing prominent roles.

Role of Kininase II (Angiotensin Converting Enzyme, ACE)

Angiotensin-Converting Enzyme (ACE), also known as Kininase II, is a key enzyme in the renin-angiotensin system and is also the primary enzyme responsible for the inactivation of bradykinin. mdpi.comnih.gov ACE also plays a significant role in the degradation of [Des-Arg9]-Bradykinin. physiology.orgnih.gov Studies have shown that [Des-Arg9]-Bradykinin is a substrate for ACE, although it is metabolized less rapidly than bradykinin itself. nih.gov The action of ACE on [Des-Arg9]-Bradykinin involves the cleavage of the C-terminal dipeptide, Ser-Pro, resulting in the inactive metabolite Arg-Pro-Pro-Gly-Phe. nih.gov The half-life of [Des-Arg9]-Bradykinin is significantly longer than that of bradykinin, and the potentiating effect of ACE inhibitors is less extensive for [Des-Arg9]-Bradykinin compared to bradykinin. physiology.orgnih.gov In human serum, ACE accounts for approximately 50% of the total degrading activity of [Des-Arg9]-Bradykinin. physiology.org

Role of Neutral Endopeptidase

Neutral Endopeptidase (NEP), also known as neprilysin, is another important peptidase involved in the degradation of various vasoactive peptides, including kinins. mdpi.comfrontiersin.org NEP contributes to the inactivation of both bradykinin and [Des-Arg9]-Bradykinin. capes.gov.br Inhibition of NEP can lead to increased levels of these peptides, which can potentiate their biological effects. frontiersin.org NEP's role in the metabolism of [Des-Arg9]-Bradykinin is part of a complex network of peptidases that regulate kinin activity in various tissues. mdpi.com

Formation of Further Metabolites (e.g., des-(Phe8, Arg9)-BK)

The degradation of [Des-Arg9]-Bradykinin can lead to the formation of smaller, inactive peptide fragments. One such metabolite is des-(Phe8, Arg9)-Bradykinin. cdnsciencepub.com This metabolite is formed through the further action of carboxypeptidases on [Des-Arg9]-Bradykinin. cdnsciencepub.com While [Des-Arg9]-Bradykinin is inactivated more slowly than bradykinin, its eventual transformation into fragments like des-(Phe8, Arg9)-BK ensures the termination of its biological signal. cdnsciencepub.com The degradation pathway of bradykinin in human plasma shows that after the initial formation of [Des-Arg9]-Bradykinin, it is further metabolized to des-(Phe8, Arg9)-BK and ultimately to the stable pentapeptide Arg-Pro-Pro-Gly-Phe. researchgate.net

The following table provides a summary of the enzymatic degradation of [Des-Arg9]-Bradykinin:

EnzymeActionResulting Metabolite(s)
Angiotensin-Converting Enzyme (ACE)Cleavage of C-terminal dipeptide (Ser-Pro)Arg-Pro-Pro-Gly-Phe
Neutral Endopeptidase (NEP)InactivationInactive fragments
CarboxypeptidasesCleavage of C-terminal Phenylalaninedes-(Phe8, Arg9)-Bradykinin

Comparative Metabolic Stability Across Species

The metabolic stability of [Des-Arg9]-Bradykinin, a biologically active metabolite of bradykinin, exhibits significant variation across different species. This divergence is primarily attributed to interspecies differences in the activity of enzymes responsible for its degradation. Understanding these differences is crucial for interpreting preclinical research and translating findings to human pathophysiology.

Species-Dependent Half-Life Differences

The half-life (t½) of [Des-Arg9]-Bradykinin, a measure of its stability in serum or plasma, shows marked differences among various species. In vitro studies have demonstrated that this peptide is degraded at different rates, reflecting the varied enzymatic profiles in the blood of humans, rats, rabbits, and dogs. nih.govcdnsciencepub.com

In human serum, [Des-Arg9]-Bradykinin has a considerably long half-life compared to its precursor, bradykinin. nih.govphysiology.org One study involving 116 healthy individuals reported the average half-life of exogenous [Des-Arg9]-Bradykinin to be 643 ± 436 seconds, which is approximately 24 times higher than that of bradykinin (27 ± 10 seconds). nih.govphysiology.org Another investigation found the half-life in humans to be around 325 ± 12 seconds. nih.gov

Comparatively, the half-life in rats is significantly shorter. Research indicates that the t½ of [Des-Arg9]-Bradykinin in rat serum is approximately 96 ± 6 seconds, demonstrating a much faster degradation rate compared to other species studied. nih.gov In contrast, the stability in rabbit and dog serum is more aligned with that observed in humans, with reported half-lives of 314 ± 6 seconds and 323 ± 11 seconds, respectively. nih.gov These findings underscore the rapid inactivation of the peptide in rats, while it persists longer in the circulation of rabbits, dogs, and humans. nih.govcdnsciencepub.com

Comparative Half-Life of [Des-Arg9]-Bradykinin Across Species
SpeciesHalf-Life (t½) in Serum (seconds)Reference
Human325 ± 12 nih.gov
Human643 ± 436 nih.govphysiology.org
Rat96 ± 6 nih.gov
Rabbit314 ± 6 nih.gov
Dog323 ± 11 nih.gov

Influence of Enzyme Inhibitors on Metabolism (e.g., Enalaprilat)

The metabolism of [Des-Arg9]-Bradykinin is significantly influenced by the presence of enzyme inhibitors, particularly angiotensin-converting enzyme (ACE) inhibitors like enalaprilat (B1671235). ACE, also known as kininase II, is one of the key enzymes responsible for the degradation of both bradykinin and [Des-Arg9]-Bradykinin. nih.govmdpi.comssc.ca

Inhibition of ACE with enalaprilat leads to a pronounced increase in the half-life of [Des-Arg9]-Bradykinin across multiple species, although the magnitude of this effect varies. In human serum, complete inhibition of ACE activity with enalaprilat increased the average half-life of [Des-Arg9]-Bradykinin by 2.2-fold, from 643 seconds to 1,410 seconds. physiology.org This effect is less pronounced than the 9-fold increase observed for bradykinin under the same conditions, indicating that other enzymes also play a significant role in [Des-Arg9]-Bradykinin degradation. nih.govphysiology.org

The impact of enalaprilat also shows species-specific differences. Studies have shown that enalaprilat significantly prevents the degradation of [Des-Arg9]-Bradykinin in the serum of humans, rabbits, and dogs. nih.gov However, its effect is notably absent in rat serum for this specific peptide. nih.gov This suggests that in rats, enzymes other than ACE are the primary drivers of [Des-Arg9]-Bradykinin metabolism. The relative contribution of ACE (kininase II) to the hydrolysis of [Des-Arg9]-Bradykinin has been quantified as 5.2% in rats, which is substantially lower than in humans (33.9%), rabbits (52.0%), and dogs (65.1%). nih.gov

In specific physiological contexts, such as myocardial ischemia and reperfusion in rats, ACE inhibitors have been shown to increase the formation of [Des-Arg9]-Bradykinin. nih.govnih.gov In enalaprilat-treated isolated rat hearts, a significant rise in [Des-Arg9]-Bradykinin-like immunoreactivity was observed upon reperfusion, a phenomenon not seen in control hearts. nih.govnih.gov This highlights how ACE inhibition can shift the metabolic pathway of bradykinin towards the increased production and persistence of its active metabolite, [Des-Arg9]-Bradykinin. nih.gov

Effect of Enalaprilat on [Des-Arg9]-Bradykinin Half-Life in Human Serum
ConditionHalf-Life (t½) (seconds)Fold IncreaseReference
Control (No Inhibitor)643 ± 436- physiology.org
With Enalaprilat1410 ± 11492.2 physiology.org

Bradykinin B1 Receptor B1r Pharmacology and Intracellular Signaling

B1 Receptor Characterization and Expression

The Bradykinin (B550075) B1 Receptor is a critical component of the kallikrein-kinin system, playing a distinct role that is largely dictated by its expression patterns and classification as a G protein-coupled receptor.

The Bradykinin B1 Receptor (B1R) is a member of the G protein-coupled receptor (GPCR) superfamily. mdpi.comwikipedia.orgacs.orgresearchgate.net Specifically, it belongs to the rhodopsin-like GPCR family. mdpi.com As a GPCR, the B1R is an integral membrane protein characterized by seven transmembrane domains. scbt.comnih.govnih.gov Upon ligand binding, B1R couples to intracellular G proteins, primarily Gαq/11 and Gαi, to initiate downstream signaling cascades. wikipedia.orgnih.govnih.gov This activation leads to the stimulation of phospholipase C, which in turn increases the intracellular concentration of second messengers like inositol (B14025) 1,4,5-triphosphate (IP3) and diacylglycerol (DAG). mdpi.comfrontiersin.org These events culminate in an increase in cytosolic calcium ion concentration and the activation of protein kinase C. mdpi.comwikipedia.orgfrontiersin.orgwikipedia.org

A defining characteristic of the B1R is its inducible nature. patsnap.commdpi.comscbt.compatsnap.com Under normal physiological conditions, the B1 receptor is typically absent or expressed at very low levels in most tissues. spandidos-publications.commdpi.comahajournals.orgmedchemexpress.comnih.gov However, its expression is significantly upregulated de novo in response to tissue injury, inflammation, and various pathological states. spandidos-publications.comwikipedia.orgscbt.comnih.govnih.govahajournals.org This induction is often triggered by pro-inflammatory cytokines, such as interleukin-1β (IL-1β), and bacterial endotoxins like lipopolysaccharide (LPS). ahajournals.orgnih.gov Pathological conditions associated with increased B1R expression include chronic inflammation, trauma, burns, shock, allergy, pain, diabetes, and certain types of cancer. patsnap.comspandidos-publications.comnih.govwikipedia.orgmedchemexpress.com This inducible expression pattern makes the B1R a potential therapeutic target for inflammatory and pain-related disorders, as targeting it would primarily affect pathological tissues while sparing healthy ones. patsnap.compatsnap.com

In contrast to the inducible B1 receptor, the Bradykinin B2 Receptor (B2R) is constitutively and ubiquitously expressed in a wide variety of healthy tissues throughout the body. spandidos-publications.commdpi.comwikipedia.orgacs.orgscbt.comnih.govmedchemexpress.comnih.gov This fundamental difference in expression patterns dictates their distinct physiological roles. The B2R is responsible for mediating the majority of the physiological actions of bradykinin under normal conditions, including vasodilation, regulation of blood pressure, and smooth muscle contraction. mdpi.comwikipedia.orgmedchemexpress.com While both receptors are GPCRs and can activate similar signaling pathways, the B1R's role is predominantly in long-term inflammatory responses and chronic pain, whereas the B2R is primarily involved in acute inflammatory responses. mdpi.comnih.gov The differential expression is a key factor in the development of selective drugs that can target one receptor without affecting the other. mdpi.com

Ligand Binding and Receptor Activation Mechanisms

The activation of the B1R is a highly specific process, primarily driven by metabolites of bradykinin rather than the parent peptide itself. This selectivity is a cornerstone of its function in pathological states.

The primary endogenous agonists for the B1 receptor are the carboxypeptidase metabolites of bradykinin and kallidin (B13266), namely [Des-Arg9]-Bradykinin and Lys-des-Arg9-Bradykinin. mdpi.comscbt.comnih.govmedchemexpress.comchemsrc.com These peptides, which lack the C-terminal arginine residue of their precursors, bind to and activate the B1R with high affinity and selectivity. mdpi.comresearchgate.net In contrast, bradykinin and kallidin are the preferential agonists for the B2 receptor. mdpi.comnih.gov [Des-Arg9]-Bradykinin acetate (B1210297) is a selective B1R agonist that displays significantly lower affinity for the B2 receptor. medchemexpress.comchemsrc.comfishersci.at Similarly, Lys-[Des-Arg9]-Bradykinin is a potent and highly selective B1R agonist, reported to be even more potent than [Des-Arg9]-Bradykinin in some systems. biocrick.comrndsystems.com

Table 1: Binding Affinities (Ki) of B1R Agonists

Compound Receptor Species Ki (nM)
Lys-[Des-Arg9]-Bradykinin Human B1 Human 0.12
Lys-[Des-Arg9]-Bradykinin Human B2 Human >30000
Lys-[Des-Arg9]-Bradykinin Mouse B1 Mouse 1.7
Lys-[Des-Arg9]-Bradykinin Rabbit B1 Rabbit 0.23
[Des-Arg9]-Bradykinin B1 1.93 (µM)
[Des-Arg9]-Bradykinin B2 8.1 (µM)

This table presents the binding affinities of [Des-Arg9]-Bradykinin and Lys-[Des-Arg9]-Bradykinin for the Bradykinin B1 and B2 receptors across different species. Data is compiled from multiple sources. biocrick.comrndsystems.commedchemexpress.comtargetmol.comcaymanchem.com

The molecular interactions between [Des-Arg9]-Bradykinin and the B1R are critical for receptor activation. Structure-activity relationship studies have indicated that the C-terminal end of the [Des-Arg9]-Bradykinin peptide is crucial for its agonist activity. nih.gov Specifically, the phenylalanine residue at position 8 is thought to be the active group responsible for stimulating the receptor. nih.gov The middle part and the N-terminal end of the peptide are primarily involved in binding the agonist to the receptor. nih.gov The interaction between the ligand and the receptor induces a conformational change in the GPCR, which facilitates its coupling to intracellular G proteins and the subsequent activation of signaling pathways. scbt.com This leads to an increase in intracellular calcium levels, a hallmark of B1R activation. frontiersin.org

Downstream Intracellular Signaling Pathways Mediated by B1R Activation

Activation of the B1R by agonists such as [Des-Arg9]-Bradykinin initiates a complex network of intracellular signaling pathways that ultimately mediate its physiological and pathophysiological effects. These pathways involve the coupling of G proteins, the production of second messengers, the activation of various kinases, and the modulation of gene expression.

As a G protein-coupled receptor, the B1R transduces extracellular signals into intracellular responses by activating heterotrimeric G proteins. patsnap.com The canonical signaling pathway for the B1R involves coupling to Gq proteins. researchgate.net Activation of Gq leads to the stimulation of Phospholipase C (PLC). frontiersin.orgreactome.orgnih.gov PLC, in turn, catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). mdpi.comsmpdb.cajax.org IP3 diffuses through the cytoplasm and binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions. mdpi.comfrontiersin.org DAG, along with the increased intracellular calcium, activates Protein Kinase C (PKC). frontiersin.orgsmpdb.ca

In addition to the well-established Gq pathway, there is evidence that B1R can also couple to Gi proteins. nih.gov Activation of Gi inhibits adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic AMP (cAMP). nih.govresearchgate.net This finding suggests a more complex regulation of cellular functions by the B1R than previously understood.

The activation of Mitogen-Activated Protein Kinases (MAPKs) is a critical downstream event following B1R stimulation. MAPKs are a family of serine/threonine kinases that regulate a wide range of cellular processes, including inflammation, cell growth, and differentiation. The three major MAPK subfamilies—extracellular signal-regulated kinases (ERK), c-Jun N-terminal kinases (JNK), and p38 MAPK—are all implicated in B1R signaling. ahajournals.orgahajournals.org

Studies have shown that tissue injury can induce the activation of ERK, JNK, and p38 MAPK. nih.gov Specifically, the upregulation of B1R expression and its subsequent activation are linked to the activation of JNK and p38 MAPK pathways. nih.govahajournals.orgnih.gov For instance, in a model of vascular tissue trauma, the increased contractile response to a B1R agonist was significantly reduced by inhibitors of p38 MAPK and JNK, but not ERK. ahajournals.orgnih.gov In other contexts, such as in astrocytes, B1R activation has been shown to stimulate the ERK/Elk-1 pathway. google.com Furthermore, B1R-mediated activation of iNOS (inducible nitric oxide synthase) has been shown to be dependent on the ERK pathway. nih.gov

MAPK FamilyRole in B1R SignalingKey FindingsCitations
ERK (Extracellular signal-regulated kinases)Mediates iNOS activation and can be involved in B1R upregulation in certain cell types.B1R-dependent iNOS activation is inhibited by ERK pathway inhibitors. Involved in B1R upregulation in some models. nih.govnih.gov
JNK (c-Jun NH2-terminal kinase)Critically involved in the regulation of B1R mRNA expression induced by tissue trauma.Inhibitors of JNK significantly reduce the upregulated contractile response to B1R agonists and prevent B1R mRNA induction. nih.govahajournals.orgnih.gov
p38 MAPKPlays a key role in B1R gene expression and post-transcriptional regulation.Inhibitors of p38 MAPK block B1R upregulation and are linked to increased stability of B1R mRNA. nih.govahajournals.orgnih.gov

A hallmark of B1R activation is the mobilization of intracellular calcium ([Ca2+]i). frontiersin.orgnih.gov This increase in [Ca2+]i is a direct consequence of the Gq/PLC signaling pathway, where IP3 triggers the release of calcium from intracellular stores, primarily the endoplasmic reticulum. mdpi.comfrontiersin.orgphysiology.org Studies using calcium imaging have demonstrated that B1R agonists elicit a transient increase in cytosolic free calcium. physiology.org

Interestingly, the mechanism of calcium mobilization can vary depending on the cell type. In trigeminal ganglion neurons, B1R activation mobilizes intracellular calcium via ryanodine (B192298) receptors, a process that is independent of phospholipase C but linked to the inhibition of adenylyl cyclase and subsequent suppression of cAMP production. nih.govresearchgate.net The sustained increase in intracellular calcium is crucial for many of the downstream effects of B1R activation. researchgate.net

The activation of B1R leads to the production and release of two important inflammatory mediators: nitric oxide (NO) and prostaglandins (B1171923). mdpi.comwikipedia.orgnih.gov In inflamed endothelium, B1R stimulation results in a prolonged and high output of NO. nih.govresearchgate.net This is primarily achieved through the post-translational activation of inducible nitric oxide synthase (iNOS). uic.edudovepress.com The signaling pathway leading to iNOS activation involves Gαi coupling and the ERK-MAPK cascade, resulting in the phosphorylation of iNOS at Ser745. nih.govresearchgate.net

In addition to NO, B1R activation also stimulates the release of prostaglandins, which are potent inflammatory molecules. mdpi.com This occurs through the activation of phospholipase A2 and the subsequent metabolism of arachidonic acid by cyclooxygenase (COX) enzymes. mdpi.com The co-production of NO and prostaglandins contributes significantly to the vasodilatory and pro-inflammatory effects of B1R activation. wikipedia.org

MediatorEnzyme InvolvedSignaling PathwayCitations
Nitric Oxide (NO)Inducible Nitric Oxide Synthase (iNOS)Gαi -> ERK-MAPK -> iNOS phosphorylation nih.govnih.govresearchgate.netuic.edudovepress.comresearchgate.net
ProstaglandinsPhospholipase A2, Cyclooxygenase (COX)Gq/PLC -> Arachidonic Acid Release -> COX mdpi.comwikipedia.org

A critical long-term consequence of B1R signaling is the activation of nuclear transcription factors, most notably Nuclear Factor-kappaB (NF-κB). ahajournals.org NF-κB is a key regulator of genes involved in inflammation and immunity. mdc-berlin.de The activation of NF-κB is a crucial step in the upregulation of B1R gene expression itself, creating a positive feedback loop that can amplify inflammatory responses. ahajournals.orgmdc-berlin.de

Tissue damage and inflammatory stimuli like lipopolysaccharide (LPS) lead to the activation of NF-κB, which in turn drives the expression of B1R. nih.govcapes.gov.br The signaling cascade leading to NF-κB activation involves the degradation of its inhibitory protein, IκBα, and the subsequent translocation of NF-κB to the nucleus. ahajournals.orgnih.gov Studies have shown that inhibitors of the NF-κB pathway can prevent the upregulation of B1R expression. ahajournals.orgcapes.gov.brlu.se This highlights the central role of NF-κB in mediating the sustained inflammatory effects associated with the B1R.

B1R activation contributes to the inflammatory cascade by inducing the expression and release of chemokines and matrix metalloproteinases (MMPs). Chemokines are small proteins that attract immune cells to the site of inflammation. It has been shown that the B1R can recruit neutrophils through the production of the chemokine CXCL5. wikipedia.org Endothelial cells are a potential source for this B1R-CXCL5 pathway. wikipedia.org

MMPs are a family of enzymes that degrade components of the extracellular matrix, facilitating cell migration and tissue remodeling, processes that are active during inflammation. In astrocytes, bradykinin has been shown to induce the expression of MMP-9 through a PKC-delta-dependent ERK/Elk-1 pathway, leading to increased cell migration. google.com While this study focused on bradykinin, the involvement of ERK suggests a potential role for B1R in regulating MMPs in inflammatory conditions.

Epidermal Growth Factor Receptor (EGFR) Transactivation

A significant aspect of B1R signaling is its ability to transactivate the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase. This process of "crosstalk" between a GPCR and a receptor tyrosine kinase represents an important mechanism for amplifying and diversifying intracellular signals.

The transactivation of EGFR by the B1R is often a multi-step process that can involve the release of EGFR ligands. One of the key mechanisms is dependent on the activation of matrix metalloproteinases (MMPs). nih.gov

The proposed mechanism for B1R-mediated EGFR transactivation is as follows:

B1R Activation: Binding of [Des-Arg9]-Bradykinin to the B1R initiates intracellular signaling.

MMP Activation: The B1R signaling cascade leads to the activation of matrix metalloproteinases, such as MMP-2 and MMP-9. nih.gov

EGFR Ligand Shedding: Activated MMPs cleave membrane-anchored pro-EGFR ligands, such as heparin-binding EGF-like growth factor (pro-HB-EGF), releasing the mature, soluble ligand into the extracellular space. nih.gov

EGFR Activation: The shed EGFR ligand then binds to and activates the EGFR on the same or neighboring cells.

Downstream Signaling: Activated EGFR autophosphorylates its tyrosine residues, creating docking sites for adaptor proteins and initiating downstream signaling cascades, including the Ras/Raf/MEK/ERK and PI3K/Akt pathways. nih.govnih.gov

This transactivation of EGFR by the B1R has been implicated in various cellular processes, including cell proliferation and migration in cancer cells. nih.govmdpi.com For example, in breast cancer cells, the stimulation of B1R with Lys-des[Arg9]-bradykinin induces EGFR transactivation and subsequent MAPK activation, which modulates cell migration. nih.gov

Physiological and Pathophysiological Roles of Des Arg9 Bradykinin and B1r Activation

Role in Inflammatory Processes

The involvement of the [Des-Arg9]-Bradykinin/B1R pathway in inflammation is multifaceted, encompassing the induction of its own receptor, recruitment of inflammatory cells, and alteration of vascular integrity.

The expression of the B1R is tightly regulated and is significantly upregulated in the presence of pro-inflammatory mediators. unito.it Cytokines such as Interleukin-1β (IL-1β) and Tumor Necrosis Factor-α (TNFα), along with bacterial lipopolysaccharide (LPS), are potent inducers of B1R expression. unito.itahajournals.orgphysiology.org This upregulation is a critical step, as it sensitizes tissues to the effects of [Des-Arg9]-Bradykinin, which is formed from bradykinin (B550075) during tissue damage and inflammation. nih.gov Studies have shown that in human airway epithelial cells, LPS stimulation significantly increases the levels of B1R mRNA and protein. physiology.org This induced expression of B1R by inflammatory stimuli creates a positive feedback loop, amplifying the inflammatory response. ahajournals.orgfrontiersin.org

StimulusEffect on B1R ExpressionCell/Tissue TypeKey Finding
IL-1βUpregulationHuman Endothelial Cells, Rat PawInduces B1R mRNA and de novo protein expression, leading to increased responsiveness to [Des-Arg9]-Bradykinin. aai.orgnih.govrupress.org
TNFαUpregulationHuman Umbilical VeinIncreases the contractile response to [Des-Arg9]-Bradykinin, indicating functional B1R upregulation. ahajournals.org
LPSUpregulationHuman Airway Epithelial Cells, Rat PawSignificantly increases B1R mRNA and protein levels, contributing to neutrophil infiltration. physiology.orgmdpi.com

Activation of the B1R by [Des-Arg9]-Bradykinin is a key driver of leukocyte, particularly neutrophil, recruitment to sites of inflammation. frontiersin.orgrupress.org This process is fundamental to the inflammatory response. Research has demonstrated that [Des-Arg9]-Bradykinin can stimulate the release of neutrophil chemotactic agents. unito.it For instance, B1R activation upregulates the expression of the chemokine CXCL5, which is involved in neutrophil recruitment. nih.govaai.org In experimental models, the administration of a B1R agonist after priming with IL-1β leads to a significant increase in neutrophil influx. nih.gov This effect is blocked by B1R antagonists, confirming the receptor's role in this process. rupress.org

MediatorActionLeukocyte TypeMechanism
[Des-Arg9]-BradykininRecruitment/AccumulationNeutrophilsUpregulates CXCL5 expression; enhances IL-1β-induced neutrophil influx. nih.govaai.orgnih.gov
[Des-Arg9]-BradykininChemotaxisHuman NeutrophilsDirectly stimulates neutrophil migration through B1R activation. atsjournals.org

An essential feature of acute inflammation is the increase in vascular permeability, leading to edema. The [Des-Arg9]-Bradykinin/B1R axis plays a crucial role in this process. frontiersin.org Administration of [Des-Arg9]-Bradykinin has been shown to cause a significant, dose-dependent increase in vascular permeability. nih.gov This effect is rapid, observed as early as 5 minutes after administration in some models, and contributes to fluid leakage from blood vessels into the surrounding tissue. nih.gov Studies in various animal models have confirmed that this increase in permeability is mediated by B1R activation. nih.govnih.gov For instance, in a mouse pleurisy model, [Des-Arg9]-Bradykinin-induced exudation was significantly antagonized by a selective B1R antagonist. nih.gov

While the initial inflammatory response is often mediated by bradykinin acting on B2 receptors, the sustained or chronic phase of inflammation sees a more prominent role for the [Des-Arg9]-Bradykinin/B1R system. mdpi.com The upregulation of B1R during persistent inflammation means that tissues remain sensitive to [Des-Arg9]-Bradykinin, perpetuating the inflammatory state. nih.govatsjournals.org This is evident in conditions like chronic arthritis, where B1R is involved in maintaining synovial plasma extravasation. nih.gov The sustained presence and action of [Des-Arg9]-Bradykinin contribute to the ongoing leukocyte infiltration and tissue changes characteristic of chronic inflammatory diseases. nih.gov

Modulation of Pain and Nociception

The sensation of pain, particularly inflammatory pain, is significantly influenced by the [Des-Arg9]-Bradykinin/B1R pathway.

Hyperalgesia, an increased sensitivity to pain, is a hallmark of inflammation. jneurosci.org [Des-Arg9]-Bradykinin, through B1R activation, is a key mediator of this phenomenon. nih.gov In naïve or uninflamed tissues, [Des-Arg9]-Bradykinin may have little to no effect on pain thresholds. nih.gov However, following an inflammatory insult, the upregulation of B1R makes nociceptors (pain-sensing neurons) highly responsive to [Des-Arg9]-Bradykinin. nih.gov For example, after pre-treatment with IL-1β or in models of UV irradiation-induced inflammation, the administration of [Des-Arg9]-Bradykinin induces significant thermal and mechanical hyperalgesia. nih.gov This effect is preventable with a B1R antagonist, highlighting the receptor's critical role. dol.inf.brnih.govnih.gov The activation of B1R can lead to the sensitization of other pain-related channels, such as TRPV1, further contributing to hyperalgesia. pitt.edufrontiersin.org

Condition/ModelEffect of [Des-Arg9]-BradykininType of Pain ModulationKey Finding
Freund's Complete Adjuvant-induced Joint InflammationCauses hyperalgesiaMechanical HyperalgesiaEffect is blocked by a B1R antagonist, indicating B1R mediation. nih.gov
UV Irradiation-induced InflammationInduces thermal hyperalgesiaThermal HyperalgesiaDemonstrates the role of B1R in inflammatory pain sensitization. nih.govnih.gov
IL-1β Pre-treatmentInduces thermal and mechanical hyperalgesiaThermal and Mechanical HyperalgesiaShows that pro-inflammatory cytokines prime the system for [Des-Arg9]-Bradykinin-induced pain. nih.gov
Formalin Test (late phase)Contributes to nociceptive responseInflammatory PainA B1R antagonist inhibits the late phase nociceptive response. nih.gov
Nerve InjuryProduces overt nociceptionNeuropathic PainUpregulation of B1R after nerve injury leads to pain hypersensitivity. jneurosci.org

Involvement in Spinal Cord Plasticity Underlying Pain

The activation of B1 receptors by [Des-Arg9]-Bradykinin in the spinal cord is a significant factor in the development of pain hypersensitivity. pnas.orgjneurosci.org This process, known as central sensitization, involves an increase in the excitability of spinal cord neurons, leading to an amplified pain response. pnas.org

Studies have demonstrated that the application of [Des-Arg9]-Bradykinin to spinal cord neurons enhances their response to painful stimuli. pnas.org This facilitation of nociceptive (pain-sensing) pathways contributes directly to a pro-algesic, or pain-promoting, state. pnas.org This potentiation of spinal cord excitability is a form of synaptic plasticity, where the connections between neurons are strengthened. pnas.org

One of the key mechanisms underlying this plasticity is "wind-up," an activity-dependent increase in the excitability of spinal cord neurons following repetitive stimulation of C-fiber nociceptors. pnas.org Research has shown that in the absence of B1 receptors, this wind-up phenomenon is significantly reduced, highlighting the critical role of the B1 receptor in mediating central sensitization. pnas.org The activation of B1 receptors in the spinal cord, therefore, is a crucial step in the cascade of events that leads to persistent pain states following injury or inflammation. pnas.orgjneurosci.org

Mechanisms in Persistent Inflammatory Hyperalgesia Models (e.g., Freund's Adjuvant, UV-induced)

In models of persistent inflammatory pain, such as those induced by Freund's complete adjuvant (FCA) or ultraviolet (UV) irradiation, the [Des-Arg9]-Bradykinin/B1R system plays a prominent role in the development and maintenance of hyperalgesia (increased sensitivity to pain). biomolther.orgnih.gov

Following an inflammatory insult, B1 receptors are upregulated, making the tissue more sensitive to the effects of [Des-Arg9]-Bradykinin. nih.gov In both FCA-induced and UV-induced hyperalgesia models, administration of a B1 receptor agonist, like [Des-Arg9]-Bradykinin, exacerbates the pain response. nih.govnih.gov Conversely, blocking the B1 receptor with an antagonist effectively reduces or prevents the development of hyperalgesia in these models. biomolther.orgnih.gov

Interestingly, in these chronic inflammatory states, the role of the B2 receptor appears to be less significant. biomolther.orgnih.gov This suggests a shift in the kinin system's contribution to pain, from an acute B2-mediated response to a more sustained B1-mediated hyperalgesia in persistent inflammatory conditions. biomolther.orgnih.gov The data strongly indicate that B1 receptors are a key player in the transduction of nociceptive information during long-lasting inflammation. nih.gov

Table 1: Role of [Des-Arg9]-Bradykinin in Inflammatory Hyperalgesia Models
Inflammatory ModelEffect of [Des-Arg9]-Bradykinin (B1R Agonist)Effect of B1R AntagonistKey Findings
Freund's Complete Adjuvant (FCA)Exacerbates hyperalgesia nih.govReduces or prevents hyperalgesia biomolther.orgnih.govB1 receptors are crucial for the maintenance of hyperalgesia in this chronic inflammatory model. biomolther.orgnih.gov
Ultraviolet (UV) IrradiationExacerbates hyperalgesia nih.govnih.govReduces or prevents hyperalgesia biomolther.orgnih.govDemonstrates the dominance of the B1 receptor in this model of persistent inflammatory pain. biomolther.orgnih.gov

Cardiovascular System Effects

The influence of [Des-Arg9]-Bradykinin extends to the cardiovascular system, where it participates in the regulation of blood vessel tone and responds to various pathological conditions.

Regulation of Vasodilation in Conductance and Resistance Vessels (e.g., Coronary, Pulmonary, Portal Vein)

Activation of B1 receptors by [Des-Arg9]-Bradykinin can lead to vasodilation, or the widening of blood vessels, in both large conductance arteries and smaller resistance vessels. ahajournals.org In conscious dogs, intracoronary administration of [Des-Arg9]-Bradykinin caused a dose-dependent increase in both coronary blood flow velocity and coronary diameter, indicating vasodilation of both resistance and conductance vessels, respectively. ahajournals.org This effect, however, was less potent than that produced by bradykinin acting on B2 receptors. ahajournals.org

The primary mechanism underlying this vasodilation appears to be the production of nitric oxide (NO). ahajournals.org Blockade of NO synthase, the enzyme responsible for NO production, prevented the coronary vasodilator effects of [Des-Arg9]-Bradykinin. ahajournals.org In contrast to bradykinin, the effects of [Des-Arg9]-Bradykinin were not influenced by angiotensin-converting enzyme (ACE) inhibitors. ahajournals.org

However, the response to B1R stimulation can vary depending on the vascular bed and species. For instance, in human coronary arteries, stimulation with [Des-Arg9]-Bradykinin has been shown to cause vasoconstriction of epicardial arteries, suggesting a predominant action on smooth muscle cells in this context. nih.gov In the rat portal vein, tissue injury leads to an upregulation of B1R and an increased contractile response to [Des-Arg9]-Bradykinin. ahajournals.org

Role in Vascular Responses to Tissue Damage and Stress

The expression of B1 receptors is significantly upregulated in response to tissue damage and inflammatory stress, making the vasculature more responsive to [Des-Arg9]-Bradykinin. ahajournals.orgpatsnap.com This inducible nature suggests a pivotal role for the [Des-Arg9]-Bradykinin/B1R axis in the cardiovascular response to injury. ahajournals.org

Following tissue damage, such as that occurring during isolation and in vitro incubation of the rat portal vein, there is a time-dependent increase in the responsiveness to [Des-Arg9]-Bradykinin, which correlates with an increase in B1R mRNA expression. ahajournals.org This upregulation is mediated by several intracellular signaling pathways, including p38 MAPK, JNK, and NF-κB. ahajournals.org This indicates that B1R activation is a key component of the vascular response to trauma and inflammation. ahajournals.org

Involvement in Specific Cardiovascular Pathologies (e.g., Atheromatous Disease, Myocardial Ischemia/Infarction, Septic Shock, Fulminant Myocarditis)

The [Des-Arg9]-Bradykinin/B1R system is implicated in a range of cardiovascular diseases.

Atheromatous Disease: B1R expression has been associated with atheromatous disease, suggesting a role in the chronic inflammatory processes that characterize this condition. ahajournals.org

Myocardial Ischemia/Infarction: In the context of myocardial ischemia and reperfusion, B1R activation appears to have a protective role. researchgate.netcapes.gov.br Perfusion with [Des-Arg9]-Bradykinin has been shown to reduce infarct size and protect the endothelium in isolated rat hearts subjected to ischemia-reperfusion. researchgate.netcapes.gov.br This protective effect is mediated by the B1 receptor. researchgate.net

Septic Shock: The kallikrein-kinin system is implicated in the pathogenesis of septic shock, a life-threatening condition characterized by a severe inflammatory response and a drastic drop in blood pressure. nih.gov The interaction of [Des-Arg9]-Bradykinin with B1R contributes to increased vascular permeability and vasodilation, which are hallmarks of septic shock. nih.gov

Fulminant Myocarditis: In fulminant myocarditis, a rapid and severe inflammation of the heart muscle, the kallikrein-kinin system is activated. nih.govtandfonline.com The binding of [Des-Arg9]-Bradykinin to B1R can lead to increased vascular permeability and inflammation within the myocardium. nih.govtandfonline.com

Association with Hypertension and Neurogenic Hypertension

The [Des-Arg9]-Bradykinin/B1R axis is also linked to the development and maintenance of hypertension, particularly neurogenic hypertension. nih.govahajournals.org Activation of B1 receptors can lead to vasoconstriction and inflammation, contributing to elevated blood pressure. ahajournals.org

Studies using a mouse model of neurogenic hypertension (deoxycorticosterone acetate-salt) have shown that this condition is associated with increased levels of B1R mRNA and protein in the brain. ahajournals.org This upregulation of central B1 receptors contributes to increased sympathetic outflow, autonomic dysfunction, and ultimately, hypertension. ahajournals.org In B1R knockout mice, these effects are blunted, and intracerebroventricular administration of a B1R antagonist can attenuate the rise in blood pressure. ahajournals.org These findings provide strong evidence for a central role of B1R-mediated inflammatory pathways in the pathogenesis of neurogenic hypertension. ahajournals.org

Table 2: Cardiovascular Effects of [Des-Arg9]-Bradykinin and B1R Activation
Cardiovascular AspectEffect of [Des-Arg9]-Bradykinin/B1R ActivationUnderlying Mechanisms
Vasodilation (Coronary, Pulmonary)Induces vasodilation in conductance and resistance vessels ahajournals.orgPrimarily mediated by nitric oxide (NO) ahajournals.org
Vascular Response to InjuryUpregulation of B1R and increased responsiveness following tissue damage ahajournals.orgActivation of p38 MAPK, JNK, and NF-κB signaling pathways ahajournals.org
Myocardial Ischemia/InfarctionProtective effect, reduces infarct size researchgate.netcapes.gov.brActivation of B1 receptors on endothelial cells and cardiomyocytes researchgate.net
Septic ShockContributes to increased vascular permeability and hypotension nih.govInteraction of [Des-Arg9]-Bradykinin with B1R nih.gov
Hypertension (Neurogenic)Promotes hypertension through central mechanisms nih.govahajournals.orgActivation of inflammatory pathways in the brain leading to sympathoexcitation ahajournals.org

Organ-Specific Pathological Implications

The activation of the bradykinin B1 receptor (B1R) by its selective agonist, [Des-Arg9]-Bradykinin, has been implicated in a variety of organ-specific pathologies. The upregulation of B1R, which is typically expressed at low levels in healthy tissues, is a hallmark of inflammatory conditions and tissue injury. nih.govomicsonline.orgmedchemexpress.com

[Des-Arg9]-Bradykinin and B1R activation play a significant role in the progression of several renal diseases. In conditions like diabetic nephropathy, glomerulosclerosis, obstructive nephropathy, and glomerulonephritis, the expression of B1R is markedly increased. nih.govresearchgate.netplos.org This upregulation is associated with inflammation, fibrosis, and a decline in renal function. researchgate.netnih.gov

Diabetic Nephropathy: The kallikrein-kinin system is implicated in the development of diabetic nephropathy. While the B2 receptor is generally considered renoprotective, increased activation of B1R in diabetes is linked to heightened inflammation and worsening of kidney disease. plos.org Studies suggest that higher plasma concentrations of bradykinin and its metabolites before the clinical onset of diabetic nephropathy may reflect an adaptive response to early structural changes in the glomeruli. plos.org

Glomerulosclerosis: In focal and segmental glomerulosclerosis (FSGS), B1R activation is a crucial factor in the pathogenesis of podocyte injury. nih.govresearchgate.net Upregulation of B1R mRNA is observed, and its activation aggravates renal dysfunction and the suppression of podocyte-related molecules. nih.govresearchgate.net Conversely, blockade of B1R has been shown to reduce albuminuria and glomerulosclerosis. nih.gov

Obstructive Nephropathy: B1R antagonism or its genetic deletion has a protective role in experimental obstructive nephropathy. researchgate.netscielo.br Delayed blockade of B1R can reduce renal inflammation and fibrosis associated with this condition. scielo.br

Glomerulonephritis: In human glomerulonephritides, there is a distinct association between B1R protein expression and inflammation in both the glomeruli and the renal interstitium. nih.gov In experimental models of glomerulonephritis, B1R upregulation is observed, and its blockade can ameliorate both glomerular and tubular lesions, leading to improved renal function. nih.gov This improvement is linked to a reduction in renal chemokine expression and macrophage accumulation. nih.gov

Renal Ischemia/Reperfusion: While direct evidence on the specific role of [Des-Arg9]-Bradykinin in renal ischemia/reperfusion is multifaceted, the broader context of kinin system involvement in tissue injury suggests its participation. The inflammatory response characteristic of ischemia/reperfusion injury often involves the upregulation of inflammatory mediators, including those of the kallikrein-kinin system.

Table 1: Role of [Des-Arg9]-Bradykinin and B1R in Renal Pathologies

Renal Pathology Key Findings References
Diabetic Nephropathy Increased B1R activation is associated with inflammation and disease progression. plos.org
Glomerulosclerosis B1R activation contributes to podocyte injury and aggravates renal dysfunction. nih.govresearchgate.net
Obstructive Nephropathy B1R antagonism shows protective effects against inflammation and fibrosis. researchgate.netscielo.br
Glomerulonephritis B1R expression is linked to inflammation, and its blockade improves renal function. nih.gov

The kallikrein-kinin system, particularly the B1R, is significantly involved in the pathogenesis of diabetic retinopathy. nih.govplos.org In the diabetic retina, there is an overexpression of B1R, which is linked to oxidative stress. plos.orgnih.gov The activation of B1R by [Des-Arg9]-Bradykinin contributes to several pathological processes:

Increased Vascular Permeability: [Des-Arg9]-Bradykinin induces retinal plasma extravasation in diabetic models, indicating a breakdown of the blood-retinal barrier. nih.gov This effect is mediated by the upregulated B1 receptors. nih.gov

Inflammation and Oxidative Stress: The activation of B1R can perpetuate the production of reactive oxygen species (ROS), leading to a vicious cycle of oxidative stress and inflammation. plos.org This, in turn, enhances the expression of pro-inflammatory mediators such as COX-2, IL-1β, ICAM-1, VEGF, and HIF-1α, which contribute to leukostasis and vascular permeability. plos.org

Interaction with Nitric Oxide Synthase: There is evidence of an interaction between B1R and inducible nitric oxide synthase (iNOS) in the diabetic retina. nih.gov Activation of iNOS mediates the B1R-induced retinal vascular hyperpermeability in diabetes. nih.gov

Table 2: Impact of [Des-Arg9]-Bradykinin and B1R in Diabetic Retinopathy

Pathological Process Mechanism References
Increased Vascular Permeability [Des-Arg9]-Bradykinin induces plasma extravasation through upregulated B1R. nih.gov
Inflammation & Oxidative Stress B1R activation perpetuates ROS production and upregulates pro-inflammatory mediators. plos.org
Vascular Hyperpermeability Mediated by the interaction between B1R and inducible nitric oxide synthase (iNOS). nih.gov

[Des-Arg9]-Bradykinin elicits tone-dependent responses in the pulmonary vascular bed, mediated by B1 receptors. nih.govahajournals.org Under low-resting tone conditions, it causes dose-related increases in lobar arterial pressure (vasoconstriction), while under conditions of elevated tone, it can induce vasodilation. nih.govahajournals.org

The vasoconstrictor response to [Des-Arg9]-Bradykinin appears to be mediated by the activation of B1 receptors, leading to the release of catecholamines within the lung and subsequent activation of α-adrenergic receptors. ahajournals.org The vasodilator response is also mediated by B1 receptor activation. ahajournals.org Furthermore, Angiotensin-Converting Enzyme 2 (ACE2) can inactivate [Des-Arg9]-Bradykinin, and attenuation of ACE2 activity can facilitate neutrophil infiltration in the lungs. physiology.orgoup.com During infections, B1 receptors are upregulated and mediate lung inflammatory responses. frontiersin.org

The role of [Des-Arg9]-Bradykinin and B1R in gastrointestinal diseases is an area of ongoing research. The kinin system is known to be involved in inflammatory processes, and B1R has been implicated in inflammatory bowel disease. researchgate.net Given that B1Rs are induced during inflammation, it is plausible that the [Des-Arg9]-Bradykinin/B1R axis contributes to the inflammatory cascade in various gastrointestinal pathologies.

Immunological Modulation

The activation of B1R by [Des-Arg9]-Bradykinin plays a crucial role in modulating the immune response, particularly in the context of inflammation and tissue injury.

[Des-Arg9]-Bradykinin influences the infiltration and activation of various immune cells, contributing to the inflammatory milieu.

CD8+ T-cells: Administration of a B1 receptor agonist, such as [Des-Arg9]-Bradykinin, may stimulate the infiltration of CD8+ T-cells in the context of metastatic melanoma. researchgate.net Over-activation of CD8+ T-cells can lead to the expression of inhibitory molecules and the release of cytotoxic granules, contributing to excessive acute inflammation. semanticscholar.org

Microglia: In the central nervous system, microglia, the resident immune cells, express B1 receptors. frontiersin.orgfrontiersin.org [Des-Arg9]-Bradykinin can induce microglial migration and chemotaxis. nih.govjneurosci.org This process is dependent on Ca2+ influx via the reverse-mode activity of the Na+/Ca2+ exchanger. nih.gov Activation of B1R on microglia is implicated in neuroinflammation. frontiersin.orgnih.gov

Table 3: Immunological Modulation by [Des-Arg9]-Bradykinin and B1R

Immune Cell Type Effect of [Des-Arg9]-Bradykinin/B1R Activation References
CD8+ T-cells May stimulate infiltration; over-activation can lead to excessive inflammation. researchgate.netsemanticscholar.org
Microglia Induces migration and chemotaxis, contributing to neuroinflammation. frontiersin.orgfrontiersin.orgnih.govjneurosci.orgnih.gov

Relationship with Oxidative Stress and NF-κB Activation in Immune Responses

The activation of the kinin B1 receptor (B1R) by its agonist, [Des-Arg9]-Bradykinin, is intricately linked with pathways of oxidative stress and nuclear factor-kappa B (NF-κB) activation, particularly within the context of inflammatory and immune responses. The expression of B1R is typically low in healthy tissues but is significantly induced by inflammatory stimuli such as cytokines and bacterial endotoxins, as well as by hyperglycemia-induced oxidative stress. mdpi.complos.orgplos.org This inducibility is partly regulated by transcription factors like NF-κB. plos.org

Activation of the B1R can perpetuate a pro-oxidative state. Studies in animal models of insulin (B600854) resistance have demonstrated that B1R activation enhances oxidative stress. plos.orgfrontiersin.org In the aorta of glucose-fed rats, the B1R agonist Sar[D-Phe8]des-Arg9-BK was shown to increase the production of superoxide (B77818) anions (O2•−). plos.org This effect was found to be dependent on the enzyme NADPH oxidase, a major source of reactive oxygen species (ROS) in the vasculature. plos.org The pro-oxidative response was blocked by the NADPH oxidase inhibitor apocynin, indicating a direct link between B1R signaling and this key ROS-generating enzyme. plos.org

The interplay between B1R and oxidative stress is also evident in diabetic complications. In diabetic rats, increased B1R expression is associated with elevated oxidative stress markers. arvojournals.orgpnas.org The lack of both B1 and B2 receptors in diabetic mice leads to an enhancement of diabetes-associated increases in plasma thiobarbituric acid-reactive substances, a marker of oxidative stress. pnas.org Furthermore, B1R activation can modulate the inflammatory response in the tumor microenvironment, priming it for processes like distant metastasis. mdpi.com This pro-inflammatory effect is often mediated by the activation of NF-κB, a central regulator of immune and inflammatory gene expression.

Key FindingExperimental ModelMediators/Pathways InvolvedReference
B1R expression is induced by pro-inflammatory cytokines and hyperglycemia-induced oxidative stress.General finding in various tissues.Cytokines, Endotoxins, Hyperglycemia, NF-κB. mdpi.complos.orgplos.orgplos.org
B1R activation enhances superoxide anion (O2•−) production in the aorta.Glucose-fed (insulin-resistant) rats.NADPH oxidase. plos.org
Lack of kinin receptors exacerbates oxidative stress in diabetic mice.Akita diabetic mice lacking B1R and B2R.Increased plasma thiobarbituric acid-reactive substances. pnas.org
B1R activation contributes to chronic inflammation.General finding in pathological conditions.Low receptor desensitization. plos.org

Emerging Roles in Metabolic Regulation

Modulation of Brown Adipose Tissue (BAT) Thermogenic Activity

The kallikrein-kinin system (KKS), including its active peptides bradykinin and [Des-Arg9]-bradykinin, has been identified as a component of brown adipose tissue (BAT) regulation. nih.gov Research suggests that the KKS acts as a local auto-regulatory inhibitory system to prevent excessive BAT activity. nih.govub.edu

In response to a thermogenic stimulus, such as cold exposure, BAT enhances the secretion of kininogen due to the induction of the kininogen 2 (Kng2) gene. nih.govresearchgate.net Noradrenergic, cAMP-mediated signals are responsible for inducing Kng2 expression and release in brown adipocytes. nih.govresearchgate.net Conversely, the expression of kinin receptors (B1R and B2R), which are activated by bradykinin and [Des-Arg9]-bradykinin, is repressed during thermogenic activation of BAT. nih.govresearchgate.net

In vitro studies have shown that bradykinin has repressive effects on the thermogenic activity of brown adipocytes. nih.govnih.gov This inhibition is achieved by interfering with the Protein Kinase A (PKA)/p38 Mitogen-Activated Protein Kinase (MAPK) pathway, which is crucial for controlling the transcription of the Uncoupling protein 1 (Ucp1) gene. nih.govnih.gov UCP1 is the key protein responsible for non-shivering thermogenesis in BAT. Models where kinin signaling is impaired, either through pharmacological inhibition or in kinin receptor-null mice, exhibit an abnormal over-activation of BAT. nih.govresearchgate.net This evidence collectively points to the KKS and B1R activation as a negative feedback mechanism that modulates and tempers BAT thermogenesis. nih.govub.edu

ConditionEffect on KKS ComponentConsequence for BATReference
Thermogenic Stimulus (e.g., cold)Increased Kininogen-2 (Kng2) expression and secretion from BAT.Initiates an inhibitory feedback loop. nih.govresearchgate.net
Thermogenic Stimulus (e.g., cold)Decreased expression of B1 and B2 receptors in BAT.Reduces sensitivity to the inhibitory signal. nih.govresearchgate.net
Bradykinin/[Des-Arg9]-Bradykinin ApplicationActivation of B1/B2 receptors on brown adipocytes.Represses UCP1 expression and thermogenic activity. nih.govnih.gov
Impaired Kinin Signaling (e.g., receptor knockout)Lack of B1/B2 receptor activation.Abnormal over-activation of BAT. nih.govresearchgate.net

Association with Insulin Resistance

The role of the kallikrein-kinin system and specifically the B1R in glucose metabolism and insulin resistance is complex, with studies presenting seemingly contrasting findings. Some research indicates a beneficial role for B1R activation in improving insulin sensitivity, while other evidence suggests it may contribute to insulin resistance or that the KKS has a limited role.

One line of research demonstrates that B1R activation can enhance glucose uptake and insulin signaling. plos.orgnih.gov In adipocytes isolated from mouse white adipose tissue, which constitutively express B1 receptors, treatment with the B1R agonist [Des-Arg9]-bradykinin improved insulin signaling, the translocation of glucose transporter 4 (GLUT4), and glucose uptake. plos.orgnih.gov Furthermore, generating mice that express B1R exclusively in adipose tissue rescued the improved systemic insulin sensitivity seen in whole-body B1R knockout mice, suggesting that B1R in fat cells participates in modulating insulin action. plos.orgnih.gov

FindingModel SystemKey DetailsReference
B1R activation improves insulin signaling and glucose uptake.Isolated mouse adipocytes.[Des-Arg9]-bradykinin enhanced GLUT4 translocation and glucose uptake. plos.orgnih.gov
B1R in adipose tissue modulates systemic insulin sensitivity.Mice with adipose-specific B1R expression.Exclusive B1R expression in fat rescued the improved insulin sensitivity of B1R knockout mice. plos.orgnih.gov
B1R is overexpressed and contributes to oxidative stress in insulin resistance.Glucose-fed rat model of insulin resistance.B1R activation enhanced NADPH oxidase-dependent oxidative stress. plos.org
Tissue kallikrein deficiency had no influence on insulin resistance development.Tissue kallikrein knockout mice and humans with a TK gene polymorphism.Did not support a major protective or deleterious role for the TK-kinin system in insulin resistance. bioscientifica.comnih.gov
Lack of both B1R and B2R enhances diabetic complications.Akita diabetic mice.Worsened nephropathy, neuropathy, and glomerulosclerosis. pnas.org

Role in Cancer Progression (Pre-clinical/Mechanistic Studies)

Impact on Tumor Growth and Metastasis (e.g., Melanoma)

Pre-clinical studies, particularly in melanoma models, have revealed a surprising role for the B1R in suppressing tumor progression. Contrary to its pro-inflammatory and pro-angiogenic roles in other contexts, activation of B1R by its agonist, [Des-Arg9]-bradykinin, has been shown to reduce tumor growth and metastasis. plos.orgresearchgate.net

In one study, pre-treating Tm5 melanoma cells (which express B1R) with a B1R agonist before implantation into mice resulted in smaller tumors and increased animal survival. plos.org Another investigation found that systemic administration of the B1R agonist [Des-Arg9]-bradykinin to mice with established melanoma lung metastasis led to a lower number of metastatic colonies. frontiersin.orgphysiology.org This anti-metastatic effect was associated with a reduced expression of vascular cell adhesion molecule 1 (VCAM-1), a protein involved in the seeding of cancer cells in the lungs. frontiersin.orgphysiology.org

Experimental ApproachKey FindingProposed MechanismReference
Pre-treatment of melanoma cells with a B1R agonist ([Des-Arg9]-bradykinin).Decreased tumor formation and increased survival in mice.Direct inhibitory effect on tumor cell proliferation and migration. plos.org
Systemic treatment with a B1R agonist in a lung metastasis model.Reduced number of metastatic melanoma colonies.Reduced VCAM-1 expression; direct effect on tumor cells. frontiersin.orgphysiology.org
Treatment of B1R knockout mice bearing melanoma with a B1R agonist.Anti-metastatic effect was maintained.Confirms a direct effect on B1R-expressing cancer cells. frontiersin.orgphysiology.org
Comparison between wild-type and B1R knockout hosts.Host B1R activation contributes to the anti-tumor immune response.Increased CD8+ T-cell recruitment to the tumor area. researchgate.netfrontiersin.orgmdpi.com

Influence on Tumor Microenvironment and Angiogenesis

The kallikrein-kinin system, through B1R and B2R activation, significantly influences the tumor microenvironment (TME) and the process of angiogenesis (the formation of new blood vessels), which is essential for tumor growth. karger.comcore.ac.uk

B1R activation has been shown to be pro-angiogenic in several contexts. nih.govbenthamscience.com The receptor can promote angiogenesis by stimulating the upregulation of potent angiogenic factors such as vascular endothelial growth factor (VEGF) and basic fibroblast growth factor (FGF-2) in endothelial cells. nih.govbenthamscience.comnih.gov The signaling is often mediated through the nitric oxide synthase pathway. nih.gov Bradykinin, acting through both B1R and B2R, can enhance the signaling of VEGF and its receptor VEGFR2, leading to increased endothelial cell proliferation and migration. ahajournals.org In prostate cancer models, kinins have been shown to increase VEGF expression, thereby promoting tumor angiogenesis. researchgate.net

Beyond angiogenesis, B1R activation modulates the TME by influencing immune cell infiltration and the release of inflammatory mediators. mdpi.comcore.ac.uk In melanoma, treatment with a B1R agonist was found to increase the recruitment of cytotoxic CD8+ T-cells into the metastatic area while reducing CD4+ T-cells, shifting the immune balance towards an anti-tumor response. frontiersin.orgphysiology.org In glioblastoma, B1R expression is correlated with tumor grade and can promote tumor progression by affecting tumor-associated macrophages (TAMs). nih.gov B1R activation can also lead to the release of matrix metalloproteinases (MMPs), enzymes that degrade the extracellular matrix, facilitating cancer cell invasion and metastasis. karger.comcore.ac.uk Therefore, while B1R activation shows promise in directly inhibiting melanoma cells, its role in the broader TME and in other cancer types appears to be complex and context-dependent, often promoting pro-tumorigenic processes like angiogenesis and inflammation. mdpi.commdpi.com

Regulation of B1 Receptor Expression and Function

Upregulation Mechanisms in Response to Injury and Inflammation

Tissue damage and inflammatory mediators are potent inducers of B1 receptor expression. ahajournals.orgahajournals.org Studies have shown that following tissue injury, there is a time-dependent increase in responsiveness to [Des-Arg9]-Bradykinin, which directly correlates with an increase in B1R mRNA expression. ahajournals.orgahajournals.org This upregulation is not only a localized event at the site of injury but can also be systemically triggered by substances like bacterial endotoxins (lipopolysaccharides, LPS). nih.gov Inflammatory mediators such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α) are also known to significantly enhance B1R expression in various cell types, including lung fibroblasts and airway epithelial cells. nih.govresearchgate.net

The upregulation of the B1 receptor is controlled at both the transcriptional and post-transcriptional levels. nih.gov Gene sequence analysis has identified several motifs for DNA binding proteins in the B1 receptor promoter region, indicating that its expression is modulated by multiple transcription factors. nih.gov The transcriptional inhibitor actinomycin (B1170597) D has been shown to completely block the IL-1β-induced increase in B1R-mediated responses and mRNA levels, confirming the importance of transcriptional processes. atsjournals.org

In addition to transcriptional control, post-transcriptional mechanisms, particularly the stabilization of B1R mRNA, play a crucial role. researchgate.net This is especially evident in the response to IL-1β in human lung fibroblasts. nih.govresearchgate.net The activation of certain protein kinases can enhance both the activity of transcription factors and the stability of B1R mRNA, leading to a more robust and sustained upregulation. nih.gov

The nuclear factor-kappa B (NF-κB) signaling pathway is a key regulator of the inducible expression of the human B1 receptor gene during inflammation. ahajournals.orgahajournals.org Tissue injury and inflammatory stimuli lead to the degradation of the inhibitory protein IκBα and the subsequent translocation of NF-κB to the nucleus. ahajournals.orgahajournals.orgnih.gov Once in the nucleus, NF-κB binds to specific promoter regions of target genes, including the B1 receptor gene, initiating their transcription. nih.gov

Studies using selective NF-κB inhibitors have demonstrated a significant reduction in the upregulated contractile response to [Des-Arg9]-Bradykinin and have largely prevented the induction of B1R mRNA expression in response to tissue damage. ahajournals.orgahajournals.orgnih.gov Furthermore, the upregulation of B1R by bacterial components has been shown to be mediated by the NF-κB signaling pathway in human lung epithelial cells. oup.com The activation of this pathway is a critical step in the inflammatory cascade that leads to increased B1R expression. nih.gov

Mitogen-activated protein kinases (MAPKs), including extracellular signal-regulated kinase (ERK), c-Jun NH2-terminal kinase (JNK), and p38 MAPK, are also centrally involved in regulating B1 receptor expression. ahajournals.orgahajournals.org Tissue damage induces the activation of these MAPKs. ahajournals.orgahajournals.orgnih.gov

Research has shown that the blockade of p38 MAPK and JNK pathways with selective inhibitors significantly reduces the upregulated contractile response to [Des-Arg9]-Bradykinin and prevents the induction of B1R mRNA. ahajournals.orgahajournals.orgnih.gov Interestingly, while ERK is activated by tissue damage, its inhibition does not appear to affect B1R upregulation in the same manner. ahajournals.orgahajournals.orgnih.gov The activation of p38 MAPK and JNK is linked to the increased activation of transcription factors like NF-κB, suggesting a crosstalk between these signaling pathways in the control of B1R gene expression. ahajournals.orgahajournals.org Furthermore, MAPKs may also contribute to B1R induction by increasing the stability of B1R mRNA. ahajournals.org

Table 1: Key Signaling Pathways in B1 Receptor Upregulation

Signaling Pathway Role in B1R Upregulation Key Molecules Supporting Evidence
NF-κB Transcriptional activation of the B1R gene. IκBα, NF-κB Inhibition of this pathway reduces B1R mRNA expression and functional response to [Des-Arg9]-Bradykinin. ahajournals.orgahajournals.orgnih.gov
MAP Kinase Regulation of B1R mRNA expression and stability. p38 MAPK, JNK Inhibition of p38 and JNK, but not ERK, prevents B1R upregulation. ahajournals.orgahajournals.orgnih.gov
Post-Transcriptional Stabilization of B1R mRNA. - IL-1β-induced upregulation in human lung fibroblasts is largely dependent on post-transcriptional mechanisms. nih.gov

Receptor Homologous Up-regulation

A fascinating aspect of B1 receptor regulation is its ability to be upregulated by its own agonists, a phenomenon known as homologous upregulation. ahajournals.org The B1 agonist [des-Arg10]-kallidin, a close relative of [Des-Arg9]-Bradykinin, has been shown to activate the transcription factor NF-κB and induce the upregulation of the B1 receptor in cultured human lung fibroblasts. ahajournals.orgahajournals.org This creates a positive feedback loop where the presence of the B1R agonist leads to an increased number of B1 receptors, potentially amplifying and prolonging the inflammatory response. This self-maintaining mechanism highlights the significant role of the B1R system in chronic inflammatory conditions. jci.org

Interplay with Other Kininase Systems (e.g., ACE2 and DABK Inactivation)

The activity of the [Des-Arg9]-Bradykinin/B1R axis is also modulated by the activity of certain kininases, enzymes that degrade kinins. A key enzyme in this context is Angiotensin-Converting Enzyme 2 (ACE2). nih.govphysiology.orgnih.gov ACE2 is a carboxypeptidase that can inactivate [Des-Arg9]-Bradykinin (DABK) by cleaving a single amino acid residue from its C-terminus. nih.govphysiology.org

Under normal physiological conditions, ACE2 expressed in tissues like the airway epithelia helps to keep the levels of DABK in check, thereby preventing excessive B1R activation. nih.govphysiology.org However, during inflammatory conditions, such as those induced by endotoxins, ACE2 activity can be reduced. nih.govnih.gov This impairment of ACE2 function leads to a decreased inactivation of DABK. journalrip.com The resulting higher levels of DABK lead to enhanced signaling through the B1R, which is itself upregulated by the inflammatory milieu. nih.govphysiology.orgnih.govjournalrip.com This interplay creates a scenario where both the agonist ([Des-Arg9]-Bradykinin) is more available and its receptor (B1R) is more abundant, facilitating a more pronounced and sustained inflammatory response, including increased neutrophil infiltration. nih.govphysiology.orgnih.gov The reduction in pulmonary ACE2 activity has been shown to contribute to the pathogenesis of lung inflammation by impairing the ability to inhibit the DABK/B1R signaling axis. nih.govphysiology.orgnih.gov

Preclinical Pharmacological Modulation of the B1 Receptor Axis

Agonists of B1 Receptor

B1 receptor agonists are invaluable tools for elucidating the physiological and pathophysiological roles of this receptor. They are primarily used in experimental models to mimic the effects of endogenous B1 receptor activation and to characterize the receptor's function in various tissues and disease states.

[Des-Arg9]-Bradykinin and Lys-des-Arg9-Bradykinin as Research Tools

[Des-Arg9]-Bradykinin and its analogue, Lys-des-Arg9-Bradykinin, are the primary endogenous agonists of the B1 receptor. frontiersin.orgresearchgate.net They are formed from their parent molecules, bradykinin (B550075) and Lys-bradykinin (kallidin), respectively, through the enzymatic action of kininase I, which removes the C-terminal arginine residue. frontiersin.org These metabolites selectively bind to and activate the B1 receptor, initiating downstream signaling pathways. nih.govresearchgate.net

In preclinical research, these agonists are used to induce and study B1 receptor-mediated responses. For instance, [Des-Arg9]-Bradykinin has been shown to produce tone-dependent responses in the pulmonary vascular bed. nih.gov Lys-[Des-Arg9]-Bradykinin is a potent and highly selective agonist for the human B1 receptor, exhibiting significantly higher affinity than [Des-Arg9]-Bradykinin. rndsystems.combio-techne.commedchemexpress.com This makes it a particularly useful tool for studying the human B1 receptor. nih.gov In animal models, these agonists have been used to induce hypotension and study vascular responses. nih.gov

Table 1: Key B1 Receptor Agonists and Their Properties

Compound Description Receptor Selectivity Key Research Applications
[Des-Arg9]-Bradykinin Endogenous B1 receptor agonist. frontiersin.orgresearchgate.net Selective for B1 receptor. nih.govtargetmol.com Inducing B1-mediated responses in various tissues. nih.gov
Lys-des-Arg9-Bradykinin Endogenous B1 receptor agonist. frontiersin.orgglpbio.com Potent and highly selective for human B1 receptor. rndsystems.combio-techne.commedchemexpress.comglpbio.com Studying human B1 receptor pharmacology. nih.gov
Sar-(D-Phe(8))des-Arg(9)-bradykinin Synthetic B1 receptor agonist. rndsystems.comtocris.com Potent and selective for B1 receptor. rndsystems.comtocris.com In vivo studies due to enhanced stability. rndsystems.comtocris.combiosynth.com

Synthetic Analogs with Enhanced Stability and Potency (e.g., Sar-(D-Phe(8))des-Arg(9)-bradykinin)

A significant challenge in using endogenous B1 receptor agonists in research is their rapid degradation by enzymes. To overcome this, synthetic analogs with enhanced stability and potency have been developed. A prominent example is Sar-(D-Phe(8))des-Arg(9)-bradykinin. rndsystems.comtocris.com

This synthetic agonist is a potent and selective activator of the B1 receptor, with an EC50 of 9.02 nM in the rabbit aorta. rndsystems.comtocris.com Its key advantage is its resistance to degradation by aminopeptidases and kininases I and II (ACE). rndsystems.comtocris.combiosynth.com This metabolic stability allows for more sustained B1 receptor activation in vivo, making it a valuable tool for studying the prolonged effects of B1 receptor stimulation. biosynth.com Research has shown that Sar-(D-Phe(8))des-Arg(9)-bradykinin exhibits hypotensive and angiogenic activity in vivo. rndsystems.comtocris.com

Antagonists of B1 Receptor

The development of B1 receptor antagonists has been a major focus of preclinical research, driven by their therapeutic potential in treating inflammatory conditions and chronic pain. acs.orgebi.ac.uknih.gov These antagonists work by blocking the binding of endogenous agonists to the B1 receptor, thereby inhibiting its pro-inflammatory and nociceptive effects. patsnap.com

Specific B1 Receptor Antagonists (e.g., des-Arg9,[Leu8]-Bradykinin)

Early research led to the development of peptide-based B1 receptor antagonists. One of the most widely studied is des-Arg9,[Leu8]-Bradykinin. medchemexpress.com This compound is a potent antagonist of the B1 receptor and has been instrumental in characterizing the receptor's role in various pathological processes. medchemexpress.comnih.gov For instance, it has been shown to inhibit carrageenan-induced hyperalgesia and the late phase nociceptive response to formalin in rats and mice. nih.gov In models of renal fibrosis and adriamycin-induced nephropathy, des-Arg9,[Leu8]-Bradykinin has demonstrated protective effects. researchgate.net

Another important first-generation peptidic antagonist is Lys-des-Arg9-[Leu8]-BK, which shows higher affinity for human and rabbit B1 receptors. nih.gov Second-generation peptidic antagonists with improved potency and stability have also been developed. nih.gov

Structure-Activity Relationships (SAR) for Antagonist Binding

The development of more effective B1 receptor antagonists has been guided by extensive structure-activity relationship (SAR) studies. These studies have revealed key structural features that determine the binding affinity and antagonist potency of these compounds. For peptide-based antagonists, the presence of a lysine (B10760008) residue at the N-terminus is favorable for B1 receptor antagonism. ahajournals.org Modifications at position 7, such as the introduction of a D-residue, can prevent degradation by angiotensin-converting enzyme (ACE). ahajournals.orgahajournals.org The nature of the amino acid at position 8 is also critical for affinity, with isoleucine being a favorable substitution. ahajournals.org

For non-peptide antagonists, SAR studies have identified important moieties for high-affinity binding. For example, in a series of diaminochroman carboxamides, 3- and 3,4-disubstituted aryl sulfonamides and bulky secondary and tertiary amines at the benzylic amine position were found to be crucial for potent B1 receptor antagonism. acs.orgebi.ac.uk These studies have been instrumental in optimizing lead compounds to develop antagonists with improved potency and pharmacokinetic properties. acs.orgebi.ac.uk

Non-peptide Antagonists

While peptide-based antagonists have been valuable research tools, their therapeutic potential is often limited by poor oral bioavailability and metabolic instability. This has driven the development of non-peptide B1 receptor antagonists. patsnap.com These small molecule antagonists offer the promise of improved pharmacokinetic profiles suitable for clinical use. patsnap.com

Several classes of non-peptide antagonists have been identified, including aryl sulfonamides containing a chiral chroman diamine moiety and dihydroquinoxalinone sulfonamides. acs.orgebi.ac.uknih.gov These compounds have shown high potency at the human B1 receptor. acs.orgebi.ac.uk For example, compound 38 from the diaminochroman carboxamide series was found to be a potent antagonist of the human B1 receptor and also demonstrated in vivo activity in rabbit models of inflammation and pain. acs.orgebi.ac.uk Another example, Chroman 28, is a potent and selective antagonist of human, non-human primate, rat, and rabbit B1 receptors with anti-inflammatory activity. acs.org The development of these non-peptide antagonists represents a significant step towards translating the therapeutic potential of B1 receptor blockade into clinical applications for chronic pain and inflammation. upc.edunih.gov

Table 2: Key B1 Receptor Antagonists and Their Properties

Compound Type Key Features Research Applications/Potential
des-Arg9,[Leu8]-Bradykinin Peptide Potent B1 receptor antagonist. medchemexpress.comnih.gov Characterizing B1 receptor role in pain and inflammation. nih.govresearchgate.net
Lys-des-Arg9-[Leu8]-BK Peptide Higher affinity for human and rabbit B1 receptors. nih.gov Studying species differences in B1 receptor pharmacology. nih.gov
Compound 38 (diaminochroman carboxamide) Non-peptide Potent human B1 receptor antagonist with in vivo efficacy. acs.orgebi.ac.uk Preclinical model for inflammatory pain. acs.orgebi.ac.uk
Chroman 28 Non-peptide Potent and selective antagonist across multiple species. acs.org Preclinical anti-inflammatory studies. acs.org
SSR240612 Non-peptide Orally active and specific B1 receptor antagonist. frontiersin.orgtargetmol.com Investigating the role of B1R in insulin (B600854) resistance. frontiersin.org

Strategies Targeting Kininase Enzymes to Modulate B1R Agonist Levels

The generation of the primary B1 receptor (B1R) agonist, [Des-Arg9]-Bradykinin, is a critical control point in the activation of the B1R signaling pathway. This pathway is particularly relevant in pathological states, as the B1R is typically expressed at low levels under normal physiological conditions but is significantly upregulated during inflammation and tissue injury. dntb.gov.uaoup.complos.org The conversion of bradykinin (a B2 receptor agonist) to [Des-Arg9]-Bradykinin is catalyzed by Kininase I-type enzymes. frontiersin.orgahajournals.org This enzymatic step presents a strategic target for pharmacological intervention. By inhibiting the enzymes responsible for producing the B1R agonist, it is possible to indirectly modulate B1R activation and its downstream effects. This approach offers an alternative to direct receptor antagonism. frontiersin.orgnih.gov

Carboxypeptidase M (CPM), a membrane-bound zinc metalloenzyme, is a key Kininase I enzyme responsible for cleaving the C-terminal arginine residue from bradykinin to produce [Des-Arg9]-Bradykinin. frontiersin.orgahajournals.orgnih.gov Its location on the cell surface, often in close proximity to the B1R, makes it an efficient generator of the receptor's specific agonist. nih.govnih.govphysiology.org Beyond its enzymatic function, CPM can also form a complex with the B1R, acting as a positive allosteric modulator that enhances receptor affinity and signaling. nih.govnih.gov

Targeting CPM with inhibitors represents a promising preclinical strategy to decrease the local production of [Des-Arg9]-Bradykinin and thereby attenuate B1R-mediated pathological processes. frontiersin.orgnih.gov By preventing the formation of the B1R agonist, CPM inhibitors can effectively suppress the receptor's upregulation and subsequent signaling cascades involved in inflammation and other disease states. frontiersin.orgnih.gov

Preclinical research has validated this strategy using specific Kininase I inhibitors. In a key study, the effects of the Kininase I inhibitor Mergetpa were investigated in a rat model of insulin resistance induced by a high-glucose diet. frontiersin.orgnih.gov This condition is associated with an enhanced expression of B1R and CPM. frontiersin.orgnih.govnih.gov The study demonstrated that pharmacological blockade of Kininase I with Mergetpa reversed the upregulation of B1R at both the protein and mRNA levels in various tissues, including the renal cortex, aorta, and liver. frontiersin.org The effects of the CPM inhibitor were comparable to those achieved with a direct B1R antagonist, underscoring the efficacy of targeting the agonist-generating enzyme. nih.govnih.gov These findings reinforce the detrimental role of the B1R axis in insulin resistance and establish CPM as a viable therapeutic target. frontiersin.orgnih.govnih.gov

The data below from a preclinical study on glucose-fed rats illustrates the impact of the Kininase I inhibitor, Mergetpa, on B1 receptor expression in key metabolic and vascular tissues.

Table 1: Effect of Kininase I Inhibitor (Mergetpa) on B1 Receptor Expression in Glucose-Fed Rats

This table presents the relative changes in B1 Receptor (B1R) protein and mRNA expression in different tissues of glucose-fed rats following a one-week treatment with the Carboxypeptidase M inhibitor, Mergetpa. The data is normalized to control (non-glucose-fed) rats.

TissueParameterGlucose-Fed (Untreated)Glucose-Fed + MergetpaFinding
Renal Cortex B1R Protein Expression▲ Increased↔ Normalized to controlMergetpa reversed the upregulation of B1R protein. frontiersin.org
B1R mRNA Levels▲ Increased↔ Normalized to controlMergetpa reversed the upregulation of B1R mRNA. frontiersin.org
Thoracic Aorta B1R Protein Expression▲ Increased↔ Normalized to controlMergetpa reversed the upregulation of B1R protein. frontiersin.org
B1R mRNA Levels▲ Increased↔ Normalized to controlMergetpa reversed the upregulation of B1R mRNA. frontiersin.org
Liver B1R Protein Expression▲ Increased↔ Normalized to controlMergetpa reversed the upregulation of B1R protein. frontiersin.org
B1R mRNA Levels▲ Increased↔ Normalized to controlMergetpa reversed the upregulation of B1R mRNA. frontiersin.org

Table 2: List of Compounds

Compound Name
[Des-Arg9]-Bradykinin acetate (B1210297)
Bradykinin
Mergetpa
[Des-Arg9]-Leu8[BK]
R715
HOE 140
SSR240612

Methodological Approaches in Des Arg9 Bradykinin Research

In Vivo Animal Models

In vivo models are indispensable for understanding the integrated physiological and pathological effects of [Des-Arg9]-bradykinin in a whole organism, providing insights into disease mechanisms and potential therapeutic interventions.

The use of genetically modified animals, particularly knockout mice, has been instrumental in definitively establishing the role of the B1 receptor in various processes.

B1 Receptor Knockout (B1R-/-) Mice : These mice lack the gene for the B1 receptor. Studies using B1R-/- mice have shown that they have altered inflammatory responses and hypoalgesia in certain models of pain. nih.gov For example, in a model of Chagas disease cardiomyopathy, B1R-/- mice exhibited sharply reduced heart parasitism by Trypanosoma cruzi, diminished frequencies of pro-inflammatory neutrophils and monocytes in the heart, and attenuated chronic myocarditis and fibrosis compared to wild-type mice. mdpi.com This demonstrates a detrimental role for the B1R in this disease.

ACE2-deficient mice : Research on mice with a deficiency in angiotensin-converting enzyme 2 (ACE2) has uncovered a link between ACE2 and the [Des-Arg9]-bradykinin/B1R axis. physiology.org In the context of endotoxin-induced lung inflammation, the loss of ACE2 function leads to an impaired ability to inactivate [Des-Arg9]-bradykinin, resulting in activation of the B1R axis, release of pro-inflammatory chemokines, increased neutrophil infiltration, and exaggerated lung injury. physiology.org This identifies [Des-Arg9]-bradykinin as a key biological substrate of ACE2 in the lung. physiology.org

These models use chemical agents to induce conditions that mimic human diseases, allowing for the study of the B1R system's role in pathology.

STZ-Diabetic Rats : Streptozotocin (STZ) is used to induce diabetes. In STZ-diabetic rats, there is a marked enhancement of the inflammatory cell influx in response to [Des-Arg9]-bradykinin. nih.gov Furthermore, these animals show a significant increase in B1 receptor binding sites in the lungs, indicating an upregulation of the receptor in the diabetic state. nih.gov

LPS-induced Inflammation : Lipopolysaccharide (LPS), a component of bacterial cell walls, is used to induce a strong inflammatory response. In rats, pretreatment with LPS sensitizes the animals to [Des-Arg9]-bradykinin. nih.gov In ACE2-deficient mice, LPS inhalation leads to an overactive [Des-Arg9]-bradykinin/B1R axis and more severe lung inflammation. physiology.org

Adriamycin-induced Nephropathy : This model is used to study kidney disease.

Freund's Adjuvant-induced Hyperalgesia : Complete Freund's Adjuvant (CFA) is used to induce chronic inflammation and pain (hyperalgesia). Following CFA-induced joint inflammation in rats, intra-articular injection of [Des-Arg9]-bradykinin causes a reduction in the tolerated load, indicating mechanical hyperalgesia. nih.gov This effect is blocked by a B1 receptor antagonist, confirming the role of B1R in this inflammatory pain model. nih.gov

UV-induced Hyperalgesia : Following UV irradiation of a rat's paw, intravenous administration of [Des-Arg9]-bradykinin induces thermal hyperalgesia. nih.gov This response is also preventable with a B1 receptor antagonist, further implicating B1R in nociceptive processing after an inflammatory insult. nih.gov

Table 3: Pharmacologically Induced Animal Models in [Des-Arg9]-Bradykinin Research

ModelInducing AgentAnimalKey Finding Related to [Des-Arg9]-BradykininReference
DiabetesStreptozotocin (STZ)RatEnhanced inflammatory response and increased lung B1R binding sites. nih.gov
InflammationLipopolysaccharide (LPS)Rat, MouseSensitization to [Des-Arg9]-bradykinin; exaggerated lung inflammation in ACE2-deficient mice. nih.govphysiology.org
Inflammatory PainFreund's Complete Adjuvant (CFA)Rat[Des-Arg9]-bradykinin induces mechanical hyperalgesia in inflamed joints. nih.gov
Inflammatory PainUV IrradiationRat[Des-Arg9]-bradykinin induces thermal hyperalgesia. nih.gov

Techniques for Measuring Physiological Responses

The physiological effects of [Des-Arg9]-Bradykinin, a selective agonist for the bradykinin (B550075) B1 receptor, are assessed using a variety of specialized techniques that quantify its impact on vascular systems, pain perception, and inflammatory processes. medchemexpress.commedchemexpress.comnih.gov

Vascular Flow and Diameter: To investigate the influence of [Des-Arg9]-Bradykinin on blood vessels, researchers employ sophisticated instrumentation in animal models. In conscious dogs, for instance, a left ventricular micromanometer, a coronary catheter, a cuff occluder, a Doppler flow probe, and ultrasonic crystals are used to measure coronary blood flow velocity and diameter. ahajournals.orgahajournals.org This setup allows for the direct observation of dose-dependent increases in these parameters following intracoronary administration of the compound. ahajournals.orgahajournals.org In studies on rabbit afferent arterioles, in vitro perfusion at a constant pressure is used, and changes in luminal diameter are observed and measured following the introduction of [Des-Arg9]-Bradykinin. nih.gov Similarly, in the pulmonary vascular bed of cats, responses are characterized by measuring changes in lobar arterial pressure under controlled-flow conditions. nih.gov These methods distinguish between direct effects on the vessel and those mediated by blood flow. ahajournals.orgahajournals.org

Nociceptive Responses: The role of [Des-Arg9]-Bradykinin in pain signaling is evaluated through nociceptive assays. In rodent models, this often involves intraplantar or lip injections of the compound and observing the resulting pain-related behaviors. jneurosci.orgnih.gov For example, in a model of neuropathic pain, the frequency of paw withdrawal in response to a mechanical stimulus (like a von Frey hair) is measured after administration of [Des-Arg9]-Bradykinin or its antagonists. jneurosci.org This helps to quantify allodynia, a state of heightened sensitivity to pain. jneurosci.org Another common model is the formalin-induced orofacial nociception test in rats, where the total time spent rubbing the injected area is recorded as an indicator of pain during two distinct phases. nih.gov

Leukocyte Infiltration: The pro-inflammatory effects of [Des-Arg9]-Bradykinin are often studied by measuring leukocyte infiltration into tissues. In diabetic rat models, an intrapleural injection of [Des-Arg9]-Bradykinin is administered, and at various time points, pleural cavity lavage is performed. nih.gov The collected fluid is then analyzed to count the number of polymorphonuclear (neutrophils) and mononuclear cells, providing a quantitative measure of the inflammatory cell influx. nih.gov In studies of diabetic retinopathy, leukostasis (the adhesion of leukocytes to the vascular endothelium) is quantified by injecting a fluorescently-labeled lectin, such as fluorescein-isothiocyanate (FITC)-coupled Concanavalin A, which binds to leukocytes, allowing for their visualization and counting within the retinal microvasculature. plos.org

Plasma Extravasation: This process, which refers to the leakage of plasma from blood vessels into the surrounding tissue, is a key component of inflammation. A common technique to measure this is the Evans blue dye method. nih.gov Evans blue binds to plasma albumin, and its accumulation in a tissue, such as the retina, indicates increased vascular permeability. nih.gov After injection of [Des-Arg9]-Bradykinin, the amount of dye that has extravasated into the retinal tissue is quantified spectrophotometrically, providing a measure of the breakdown of the blood-retinal barrier. nih.gov In the hamster cheek pouch model, plasma extravasation is visualized directly under a microscope by observing the leakage of FITC-dextran from post-capillary venules following superfusion with the compound. nih.gov

Below is a table summarizing the techniques used to measure physiological responses to [Des-Arg9]-Bradykinin.

Physiological ResponseTechniqueModel SystemMeasured Parameter
Vascular Flow & Diameter Doppler flow probe, ultrasonic crystalsConscious Dog Coronary ArteryCoronary blood flow velocity, coronary diameter ahajournals.orgahajournals.org
In vitro perfusionRabbit Afferent ArteriolesLuminal diameter nih.gov
Lobar artery perfusionCat Pulmonary Vascular BedLobar arterial pressure nih.gov
Nociceptive Responses von Frey hair testRat Sciatic Nerve LigationPaw withdrawal frequency (mechanical allodynia) jneurosci.org
Formalin testRat Orofacial ModelTime spent rubbing injected area nih.gov
Leukocyte Infiltration Pleural lavage and cell countingDiabetic Rat Pleural CavityNumber of neutrophils and mononuclear cells nih.gov
FITC-Concanavalin ADiabetic Rat RetinaLeukostasis (adhered leukocytes) plos.org
Plasma Extravasation Evans blue dye exudationDiabetic Rat RetinaOptical density of extracted dye nih.gov
FITC-dextran microscopyHamster Cheek PouchLeakage from post-capillary venules nih.gov

Molecular and Biochemical Techniques

Gene Expression Analysis (e.g., qRT-PCR for mRNA levels)

Quantitative reverse transcription PCR (qRT-PCR) is a fundamental technique used to investigate the influence of [Des-Arg9]-Bradykinin on gene expression, particularly of the B1 receptor (B1R) itself and other inflammatory mediators. ahajournals.orgahajournals.org This method allows for the sensitive detection and quantification of messenger RNA (mRNA) levels.

In studies using the rat portal vein, tissue damage from in vitro incubation leads to a time-dependent increase in responsiveness to [Des-Arg9]-Bradykinin. This functional change is directly correlated with an increase in B1R mRNA expression, as measured by qRT-PCR. ahajournals.orgahajournals.org For this analysis, total RNA is extracted from the tissue, reverse transcribed into complementary DNA (cDNA), which then serves as the template for the PCR reaction. ahajournals.org The amplification of the target gene (B1R) and a reference gene (like β-actin for normalization) is monitored in real-time using a fluorescent dye such as SYBR Green. ahajournals.org The relative change in gene expression is then calculated, often using the 2-ΔΔCt method, which provides a fold-change value compared to a control condition. ahajournals.orgahajournals.org This approach has also been applied to measure B1R mRNA in the retinas of diabetic rats and in peripheral blood mononuclear cells. nih.govuwi.edu

Protein Expression Analysis (e.g., Western Blot)

Western blotting is a widely used technique to detect and quantify the expression levels of specific proteins in response to [Des-Arg9]-Bradykinin signaling. This method involves separating proteins from cell or tissue lysates by size using SDS-PAGE (sodium dodecyl sulfate-polyacrylamide gel electrophoresis), transferring them to a membrane, and then probing the membrane with antibodies specific to the protein of interest. ahajournals.org

For example, in studies of human amnion fibroblasts, treatment with [Des-Arg9]-Bradykinin induces the expression of Prostaglandin-Endoperoxide Synthase 2 (PTGS2), also known as COX-2. frontiersin.org To confirm this, cell lysates are collected, and the proteins are analyzed by Western blot using an antibody that specifically recognizes PTGS2. frontiersin.org Similarly, this technique has been used to analyze the degradation of IκBα, an inhibitory protein, which indicates the activation of the NF-κB signaling pathway following tissue damage in the rat portal vein model. ahajournals.org It is also employed to detect the expression of Toll-like receptor 4 (TLR4) in human gingival fibroblasts and BDKRB2 (B2 receptor) in cancer cell lines. spandidos-publications.comresearchgate.net

Imaging Techniques (e.g., Confocal Microscopy for Cytoskeleton, Dihydroethidium staining for Superoxide (B77818) anion)

Advanced imaging techniques provide spatial and quantitative information about the cellular effects of [Des-Arg9]-Bradykinin.

Confocal Microscopy: This high-resolution imaging method is used to visualize the location and expression of specific proteins within cells and tissues. In studies of human monocyte-derived dendritic cells, confocal microscopy is used to assess the protein expression and cellular localization of the kinin B1 and B2 receptors. atsjournals.org This provides visual confirmation of receptor presence and can reveal changes in their distribution upon cell maturation or stimulation. atsjournals.org

Dihydroethidium (DHE) Staining: This technique is specifically used to detect the presence of superoxide anions, a type of reactive oxygen species (ROS). DHE is a cell-permeable probe that, upon oxidation by superoxide, becomes ethidium, which intercalates with DNA and fluoresces red. ahajournals.orgsigmaaldrich.com The intensity of this fluorescence can be measured to quantify superoxide production. This method has been used to demonstrate that [Des-Arg9]-Bradykinin stimulation can lead to increased superoxide anion production in the retinas of diabetic rats, an effect that can be inhibited by B1 receptor antagonists. plos.org The ratio of the oxidized product (ethidium) to the original DHE can be determined to quantify the level of superoxide. ahajournals.org

Measurement of Intracellular Mediators (e.g., Ca2+, NO, Prostaglandins (B1171923), Cytokines)

Activation of the B1 receptor by [Des-Arg9]-Bradykinin triggers the release of various intracellular signaling molecules.

Intracellular Calcium (Ca2+): Changes in intracellular calcium concentration ([Ca2+]i) are a key signaling event following receptor activation. These changes are often measured using fluorescent calcium indicators like Fura-2. In cultured rat peritubular cells, cells are loaded with Fura-2 AM. Upon stimulation with [Des-Arg9]-Bradykinin, the fluorescence of Fura-2 is measured at different excitation wavelengths, and the ratio of these measurements is used to calculate the [Ca2+]i. Studies have shown that while bradykinin (a B2 agonist) causes a significant rise in [Ca2+]i in these cells, the B1 agonist [Des-Arg9]-Bradykinin does not, indicating receptor-specific signaling pathways. researchgate.net

Nitric Oxide (NO): The involvement of nitric oxide in the vascular effects of [Des-Arg9]-Bradykinin is often assessed indirectly by using inhibitors of nitric oxide synthase (NOS), the enzyme responsible for NO production. In conscious dogs, pretreatment with Nω-nitro-L-arginine (LNA), a NOS inhibitor, was shown to prevent the coronary vasodilation (both increased blood flow and diameter) induced by [Des-Arg9]-Bradykinin, indicating that the response is mediated by NO. ahajournals.orgahajournals.org

Prostaglandins: The release of prostaglandins, such as PGE2, is a common downstream effect of kinin receptor activation. In studies on human amnion fibroblasts, cells are treated with [Des-Arg9]-Bradykinin, and the culture medium is collected. The concentration of PGE2 in the medium is then measured using an enzyme immunoassay (EIA) kit. This has demonstrated that [Des-Arg9]-Bradykinin can induce PGE2 production in these cells. frontiersin.org

Cytokines: The role of [Des-Arg9]-Bradykinin in modulating the immune response is studied by measuring its effect on cytokine production. For instance, in human monocyte-derived dendritic cells, the production of Interleukin-12 (IL-12), a key cytokine in cell-mediated immunity, is quantified. After maturing the cells in the presence of [Des-Arg9]-Bradykinin, the concentration of IL-12 p70 in the cell culture supernatant is measured by an enzyme-linked immunosorbent assay (ELISA). atsjournals.org

Enzyme Activity Assays (e.g., ACE2 enzymatic activity)

[Des-Arg9]-Bradykinin is a known biological substrate for Angiotensin-Converting Enzyme 2 (ACE2). physiology.org Therefore, assays measuring ACE2 enzymatic activity are crucial for understanding the regulation of [Des-Arg9]-Bradykinin levels. ACE2 is a carboxypeptidase that cleaves the C-terminal phenylalanine from [Des-Arg9]-Bradykinin, inactivating it. uniprot.orgnih.gov

The catalytic activity of ACE2 can be measured using specific assays. In studies on human airway epithelia, the ability of ACE2 present in airway surface liquid to degrade [Des-Arg9]-Bradykinin is assessed. physiology.org This is often done by co-incubating [Des-Arg9]-Bradykinin with the source of the enzyme (like cell washes or lysates) and then measuring the reduction in the B1 receptor-activating potential of the mixture, for example, by using a luciferase reporter assay linked to B1 receptor signaling. physiology.org The specificity of the degradation is confirmed by using a selective ACE2 inhibitor, such as DX600, which should reverse the inhibitory effect on B1 receptor activation. physiology.org

Below is a data table summarizing the molecular and biochemical techniques used in [Des-Arg9]-Bradykinin research.

TechniqueAnalyte/ProcessModel SystemKey Findings
qRT-PCR B1 Receptor mRNARat Portal VeinTissue damage induces time-dependent increase in B1R mRNA expression. ahajournals.orgahajournals.org
Western Blot PTGS2 (COX-2) ProteinHuman Amnion Fibroblasts[Des-Arg9]-Bradykinin induces PTGS2 protein expression. frontiersin.org
DHE Staining Superoxide AnionDiabetic Rat Retina[Des-Arg9]-Bradykinin increases retinal superoxide production. plos.org
Fura-2 Fluorometry Intracellular Ca2+Rat Peritubular Cells[Des-Arg9]-Bradykinin does not elicit a Ca2+ response, unlike bradykinin. researchgate.net
Enzyme Immunoassay Prostaglandin E2 (PGE2)Human Amnion Fibroblasts[Des-Arg9]-Bradykinin stimulates PGE2 release. frontiersin.org
ELISA Interleukin-12 (IL-12)Human Dendritic Cells[Des-Arg9]-Bradykinin can modulate IL-12 production. atsjournals.org
ACE2 Activity Assay [Des-Arg9]-Bradykinin DegradationHuman Airway EpitheliaACE2 in airway surface liquid inactivates [Des-Arg9]-Bradykinin. physiology.org

Emerging Concepts and Future Research Directions

Multireceptor Pharmacology and B1 Receptor Interactions

[Des-Arg9]-Bradykinin acetate (B1210297) is a selective agonist for the bradykinin (B550075) B1 receptor, displaying a significantly higher affinity for B1 over B2 receptors. medchemexpress.comtocris.com The B1 receptor is a G protein-coupled receptor (GPCR) that is typically expressed at low levels in healthy tissues but is significantly upregulated in response to tissue injury, inflammation, and certain pathological conditions. mdpi.commdpi.com This inducible nature makes the B1 receptor and its agonists, like [Des-Arg9]-Bradykinin, key players in chronic inflammatory processes. mdpi.com

The pharmacological profile of [Des-Arg9]-Bradykinin and its analogues has been extensively studied. For instance, Lys-[Des-Arg9]-Bradykinin is an endogenous and potent B1 receptor agonist, reported to be 16-fold more potent than [Des-Arg9]-Bradykinin. bio-techne.comrndsystems.com The binding affinity (Ki) of Lys-[Des-Arg9]-Bradykinin for the human B1 receptor is approximately 0.12 nM, while its affinity for the B2 receptor is greater than 30,000 nM, highlighting its remarkable selectivity. bio-techne.comrndsystems.com

The interaction of [Des-Arg9]-Bradykinin with the B1 receptor can lead to various physiological responses. In the pulmonary vascular bed of cats, for example, [Des-Arg9]-Bradykinin elicits tone-dependent responses, causing vasoconstriction at low resting tone and vasodilation at elevated tone. nih.gov These effects are mediated by the B1 receptor and involve mechanisms such as the release of catecholamines and nitric oxide. nih.gov

Interestingly, research has also explored the concept of biased agonism at bradykinin receptors, where different agonists can stabilize distinct receptor conformations, leading to the activation of specific signaling pathways. This opens up the possibility of developing agonists or antagonists with more targeted therapeutic effects.

Table 1: Comparative Binding Affinities of Bradykinin Receptor Ligands

CompoundReceptorKi (nM)Potency Comparison
Lys-[Des-Arg9]-BradykininHuman B10.12 bio-techne.comrndsystems.com16-fold more potent than [Des-Arg9]-Bradykinin bio-techne.comrndsystems.com
Lys-[Des-Arg9]-BradykininHuman B2>30000 bio-techne.comrndsystems.comHighly selective for B1
[Des-Arg9]-BradykininB1-Selective agonist
BradykininB2-Primary endogenous ligand

This table is interactive. Click on the headers to sort the data.

Elucidation of Novel Signaling Cascades

Activation of the B1 receptor by [Des-Arg9]-Bradykinin initiates a cascade of intracellular signaling events. While traditionally known to couple with Gq and Gi proteins, leading to the activation of phospholipase C (PLC) and subsequent increases in inositol (B14025) phosphates and intracellular calcium, recent research has unveiled more complex and novel signaling pathways. nih.gov

One such pathway involves the transactivation of the epidermal growth factor receptor (EGFR) and subsequent activation of the MAPK1/3 signaling cascade. nih.gov This pathway has been implicated in modulating neutrophil migration by upregulating matrix metalloproteinases MMP-2 and MMP-9. nih.gov

Furthermore, B1 receptor activation has been shown to upregulate the expression of the chemokine CXCL5, which plays a crucial role in neutrophil recruitment to sites of inflammation. nih.govaai.org This highlights a proinflammatory pathway where the B1 receptor acts as a key mediator of leukocyte trafficking. aai.org In human endothelial cells, the B1 receptor agonist, Lys-des-Arg9-BK, has been shown to cause a concentration-dependent increase in the mRNA expression of human CXCL5 homologues. aai.org

The signaling pathways activated by B1 receptors can also be influenced by the cellular context and the presence of other signaling molecules. For instance, in some cell types, B1 receptor signaling can be modulated by the presence of inflammatory cytokines like IL-1β, which can enhance B1 receptor expression. aai.org

Refinement of Animal Models for Specific Pathologies

Animal models are indispensable for studying the in vivo roles of the B1 receptor and the effects of its modulation by compounds like [Des-Arg9]-Bradykinin. Various models have been developed to investigate the involvement of the B1 receptor in a range of pathologies, including inflammatory pain, neuropathy, and diabetes-related complications. nih.govjneurosci.orgsemanticscholar.org

For example, in a rat model of Freund's adjuvant-induced hyperalgesia, the B1 receptor agonist [Des-Arg9]-BK was found to exacerbate hyperalgesia, while a B1 antagonist was effective in reversing it. nih.gov Similarly, in a mouse model of neuropathic pain, genetic knockout of the B1 receptor or treatment with a B1 antagonist significantly reduced mechanical allodynia and thermal hyperalgesia. jneurosci.org

Researchers are continuously working on refining these animal models to better mimic human diseases and to improve the translatability of preclinical findings. This includes the development of humanized mouse models where the murine B1 receptor is replaced with the human B1 receptor, allowing for a more accurate assessment of the efficacy of drugs targeting the human receptor. researchgate.net Furthermore, there is a growing emphasis on considering factors such as sex, diet, and psychological state, which can influence the outcomes in animal models of disease. dovepress.com The principles of the 3Rs (Reduction, Refinement, and Replacement) are also guiding the development of more ethical and scientifically robust animal models. nih.gov

Development of Highly Selective and Bioavailable B1 Receptor Modulators

The therapeutic potential of targeting the B1 receptor has driven significant efforts in the development of selective and bioavailable modulators, including both agonists and antagonists. mdpi.comrndsystems.com While peptide-based modulators like [Des-Arg9]-Bradykinin and its derivatives have been instrumental in preclinical research, their therapeutic use is often limited by poor metabolic stability and low oral bioavailability. rndsystems.comnih.gov

To overcome these limitations, researchers have focused on developing non-peptide B1 receptor antagonists. Structure-activity relationship (SAR) studies have been crucial in this endeavor, guiding the design of compounds with improved potency, selectivity, and pharmacokinetic properties. mdpi.comnih.govjove.com For example, the introduction of a benzimidazole (B57391) nucleus into a benzodiazepine (B76468) derivative led to the development of a potent B1 receptor antagonist with improved bioavailability. mdpi.com

The development of metabolically resistant peptide analogues has also been an area of focus. For instance, Sar-[D-Phe8]-des-Arg9-Bradykinin is a potent and selective B1 receptor agonist that is resistant to degradation by several enzymes, including angiotensin-converting enzyme (ACE). rndsystems.com

The ultimate goal is to develop orally active B1 receptor modulators with favorable safety profiles for the treatment of various inflammatory and pain conditions. mdpi.com However, the translation of preclinical findings to clinical success has been challenging, highlighting the complexity of the kallikrein-kinin system and its receptors. mdpi.com

Table 2: Examples of B1 Receptor Modulators

CompoundTypeKey Feature
[Des-Arg9]-BradykininAgonistSelective for B1 over B2 medchemexpress.comtocris.com
Lys-[Des-Arg9]-BradykininAgonistMore potent than [Des-Arg9]-Bradykinin bio-techne.comrndsystems.com
Sar-[D-Phe8]-des-Arg9-BradykininAgonistMetabolically resistant rndsystems.com
des-Arg9-[Leu8]-bradykininAntagonistPeptide-based antagonist aai.org
SSR240612AntagonistNon-peptide antagonist semanticscholar.org

This table is interactive. Click on the headers to sort the data.

Investigation of KKS Crosstalk in Complex Disease Pathogenesis

The Kallikrein-Kinin System (KKS) does not operate in isolation but engages in extensive crosstalk with other physiological systems, including the renin-angiotensin system (RAS), the coagulation cascade, and the complement system. mdpi.comresearchgate.netresearchgate.net This intricate interplay is crucial in the pathogenesis of complex diseases.

[Des-Arg9]-Bradykinin, as a key mediator of the KKS, plays a significant role in this crosstalk. For instance, angiotensin-converting enzyme (ACE), a central component of the RAS, is also a major enzyme responsible for the degradation of bradykinin and its metabolites. lu.se ACE2, another enzyme in the RAS, can also metabolize des-Arg9-BK. nih.govunipd.it This metabolic link creates a functional antagonism between the two systems, where dysregulation in one can impact the other.

The KKS is also closely linked to the coagulation and fibrinolytic systems. researchgate.net Plasma kallikrein, the enzyme that produces bradykinin, can also activate factors involved in coagulation and fibrinolysis. researchgate.net This crosstalk is particularly relevant in inflammatory and prothrombotic conditions.

Furthermore, the KKS interacts with the immune system. frontiersin.org B1 receptor activation can modulate immune cell function and contribute to inflammatory responses. nih.gov In the context of viral infections, for instance, activation of the KKS has been implicated in the inflammatory and procoagulant responses that contribute to disease pathogenesis. mdpi.com Understanding this complex crosstalk is essential for developing effective therapeutic strategies that target the KKS in various diseases.

Q & A

Q. Basic Research Focus

  • Stock Solution : Dissolve in sterile PBS or Krebs’ buffer at 1–10 mM. Avoid aqueous solvents if prolonged storage is required.
  • Storage : Aliquot and store lyophilized powder at -20°C (stable for 3 years). For solutions, use -80°C (stable for 1 year) and avoid freeze-thaw cycles.
  • Quality Control : Verify purity (>95%) via HPLC and LC/MS. Check biological activity using a reference assay (e.g., B1 receptor-dependent cAMP accumulation) .

How does the metabolic stability of this compound influence its pharmacokinetic profile in preclinical studies?

Advanced Research Focus
The absence of Arg9 makes this compound resistant to degradation by angiotensin-converting enzyme (ACE), extending its half-life compared to native bradykinin. However, it remains susceptible to neutral endopeptidases (NEP) and aminopeptidases. To assess stability:

  • Incubate with plasma or tissue homogenates and quantify degradation via mass spectrometry.
  • Co-administer with NEP inhibitors (e.g., phosphoramidon) to enhance bioavailability in vivo .

What methodologies are optimal for quantifying this compound in biological matrices during pharmacokinetic studies?

Advanced Research Focus
Use LC-MS/MS with stable isotope-labeled internal standards (e.g., [¹³C]-[Des-Arg9]-Bradykinin acetate). Key parameters:

  • Extraction : Solid-phase extraction (SPE) with C18 cartridges.
  • Chromatography : Reverse-phase column (e.g., Zorbax SB-C18) with gradient elution (0.1% formic acid in water/acetonitrile).
  • Detection : MRM transitions m/z 964.07 → fragment ions (e.g., 120.1, 136.1). Validate sensitivity (LOQ <1 nM) and specificity against matrix interferences .

How can researchers design dose-response studies to differentiate B1 receptor-specific effects from off-target signaling?

Q. Basic Research Focus

  • Concentration Range : Test 0.1–1000 nM, based on reported EC50 values (~1–10 nM for B1 activation) .
  • Controls : Include B1 antagonists (e.g., Lys-[Des-Arg9, Leu8]-Bradykinin) and B2-selective agonists (e.g., [Hyp³]-Bradykinin).
  • Readouts : Measure downstream markers like IP3 accumulation, ERK phosphorylation, or nitric oxide release. Cross-validate with siRNA knockdown .

What structural features of this compound contribute to its enhanced B1 receptor affinity compared to native bradykinin?

Advanced Research Focus
The deletion of Arg9 eliminates a critical cleavage site for kininase I, while the acetate group enhances solubility. Molecular dynamics simulations suggest that the truncated peptide adopts a conformation favoring interactions with B1-specific residues (e.g., Glu45, Ser99). Compare with analogs like [Des-Arg9, Leu8]-Bradykinin (antagonist) to identify key pharmacophores .

What in vivo models are most appropriate for studying the role of this compound in inflammatory diseases?

Q. Basic Research Focus

  • Renal Fibrosis : Use unilateral ureteral obstruction (UUO) models in mice. Administer 10–100 µg/kg/day intraperitoneally and assess collagen deposition via Masson’s trichrome staining .
  • Hypertension : Measure blood pressure changes in spontaneously hypertensive rats (SHR) after intravenous infusion (1–10 nmol/kg) .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.